L-168049
説明
structure in first source
Structure
3D Structure
特性
IUPAC Name |
4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOWXZOLYQFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415520 | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191034-25-0 | |
| Record name | L-168049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-168049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-168049: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 has emerged as a significant pharmacological tool and a lead compound in the development of therapeutics targeting the glucagon receptor (GCGR). As a potent, selective, and non-competitive antagonist of the human glucagon receptor (hGR), its mechanism of action provides valuable insights into glucagon signaling and its role in metabolic diseases, particularly type 2 diabetes. This technical guide synthesizes the current understanding of this compound's core mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its effects by binding to the human glucagon receptor, a Class B G-protein coupled receptor (GPCR). This binding is non-competitive, meaning it does not directly compete with glucagon for the orthosteric binding site. Instead, this compound is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation even when glucagon is bound.[1][2][3][4] This allosteric modulation effectively blocks the downstream signaling cascade initiated by glucagon.
The primary consequence of this compound binding is the inhibition of glucagon-stimulated adenylyl cyclase activity. This leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in the glucagon signaling pathway.[1][2][3] By attenuating the cAMP signal, this compound effectively blunts the physiological responses to glucagon, most notably hepatic glucose production.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various species and in different assay formats. The following tables summarize the key quantitative data available in the literature.
| Parameter | Species | Value (IC50) | Reference |
| Glucagon Receptor Binding | Human | 3.7 nM | [1][2][3] |
| Murine | 63 nM | [1][2][3] | |
| Canine | 60 nM | [1][2][3] | |
| Rat | > 1 µM | [1][2] | |
| Guinea Pig | > 1 µM | [1][2] | |
| Rabbit | > 1 µM | [1][2] |
Table 1: In Vitro Binding Affinity of this compound for Glucagon Receptors
| Parameter | Cell Line/System | Value (IC50) | Reference |
| Glucagon-Stimulated cAMP Synthesis | CHO cells expressing hGR | 41 nM | [1][2][3] |
| Glucagon-Stimulated cAMP Synthesis | Murine liver membranes | Not specified | [1][2][3] |
Table 2: Functional Inhibitory Activity of this compound
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the canonical Gs-alpha-adenylyl cyclase-cAMP-PKA pathway. However, its antagonistic action on the glucagon receptor leads to the modulation of several downstream cellular processes, particularly those involved in inflammation.
Recent studies have demonstrated that this compound can prevent glucagon-induced increases in the expression and secretion of pro-inflammatory cytokines and acute-phase proteins in hepatocytes.[5] This suggests a broader role for glucagon signaling in hepatic inflammation, which can be effectively blocked by this compound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the information available in the cited literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the glucagon receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGR).
-
Incubation: In a 96-well plate, a fixed concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon) is incubated with the cell membranes in the presence of increasing concentrations of this compound. A control group with no this compound is included to determine total binding, and a non-specific binding control containing a high concentration of unlabeled glucagon is also included.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent inhibition versus the log concentration of this compound, and the IC50 value is determined using non-linear regression analysis.
Functional cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.
Caption: Workflow for a functional cAMP accumulation assay.
Methodology:
-
Cell Culture: CHO cells stably expressing hGR are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound for a defined period.
-
Stimulation: A fixed, sub-maximal concentration of glucagon is added to the wells to stimulate adenylyl cyclase activity.
-
Cell Lysis: After the stimulation period, the reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as a percentage of the maximal glucagon response, and the IC50 value for this compound is calculated by fitting the data to a dose-response curve.
Analysis of Inflammatory Marker Expression
This protocol outlines a general method to assess the effect of this compound on glucagon-induced inflammatory gene expression in hepatocytes.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate medium.
-
Treatment: Cells are treated with glucagon in the presence or absence of this compound for a specified time.
-
RNA Isolation and qRT-PCR: Total RNA is isolated from the cells, and the expression levels of target inflammatory genes (e.g., IL1B, IL6, CRP) are quantified by quantitative real-time PCR (qRT-PCR).
-
Protein Analysis (ELISA): The concentration of secreted inflammatory proteins in the cell culture supernatant is measured using specific ELISAs.
-
Data Analysis: Changes in gene and protein expression are normalized to appropriate controls and analyzed for statistical significance.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its mechanism of action, centered on the allosteric inhibition of glucagon-stimulated cAMP production, has been thoroughly investigated through a variety of in vitro assays. The ability of this compound to also mitigate glucagon-induced inflammatory responses in hepatocytes highlights the expanding understanding of glucagon's physiological roles. This technical guide provides a comprehensive overview of the core mechanism of this compound, offering valuable data and methodological insights for researchers in the fields of metabolic disease and GPCR pharmacology.
References
L-168049: A Comprehensive Technical Guide to its Glucagon Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-168049, a potent and selective non-competitive antagonist of the human glucagon receptor. This document consolidates key quantitative data, details experimental methodologies for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.
Quantitative Binding Affinity and Functional Data
This compound demonstrates high-affinity binding to the human glucagon receptor (hGR) and exhibits species-specific variations in its binding profile. The following tables summarize the key quantitative data for this compound.
Table 1: Glucagon Receptor Binding Affinity of this compound
| Species | Receptor | IC₅₀ (nM) | Notes |
| Human | Glucagon Receptor (hGR) | 3.7[1][2][3][4][5] | High affinity |
| Murine | Glucagon Receptor | 63[1][2][3][4][5] | Moderate affinity |
| Canine | Glucagon Receptor | 60[1][2][3][4][5] | Moderate affinity |
| Rat | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |
| Guinea Pig | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |
| Rabbit | Glucagon Receptor | > 1000[1][3][4][5] | Poor affinity |
| Human | Glucagon-Like Peptide-1 Receptor (GLP-1R) | > 10,000 | No significant binding, demonstrating high selectivity. |
Table 2: Functional Activity of this compound
| Assay | Cell Line/System | Parameter | Value (nM) |
| Glucagon-Stimulated cAMP Synthesis Inhibition | CHO cells expressing hGR | IC₅₀ | 41[1][2][3][4][5] |
| Glucagon-Stimulated Adenylyl Cyclase | CHO cells expressing hGR | Kb | 25 |
Experimental Protocols
The following sections outline the generalized experimental methodologies for determining the binding affinity and functional activity of this compound. These protocols are based on standard practices in the field and the available information on this compound.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (IC₅₀) of this compound for the glucagon receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGR).
-
[¹²⁵I]-glucagon (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]-glucagon (at a concentration near its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucagon).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Functional Assay: cAMP Synthesis Inhibition
This assay measures the ability of this compound to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.
Materials:
-
CHO cells stably expressing the hGR.
-
Glucagon.
-
This compound.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the CHO-hGR cells into a 96-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of glucagon (typically the EC₈₀) to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of cAMP synthesis.
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive antagonist of the glucagon receptor. This means it binds to a site on the receptor that is distinct from the glucagon binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents its activation even when glucagon is bound.
The canonical signaling pathway of the glucagon receptor involves its coupling to the Gαs subunit of a heterotrimeric G protein. Upon glucagon binding, the activated receptor catalyzes the exchange of GDP for GTP on Gαs, leading to its dissociation and activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cAMP, which in turn activates Protein Kinase A (PKA), leading to downstream cellular responses such as glycogenolysis and gluconeogenesis.
This compound, by binding to its allosteric site, prevents the conformational change necessary for G protein coupling and subsequent activation of adenylyl cyclase, thereby inhibiting the entire downstream signaling cascade.
In Vivo Experimental Design
To evaluate the in vivo efficacy of this compound, a common approach is to use a diabetic animal model, such as db/db mice or streptozotocin (STZ)-induced diabetic mice.[4]
Objective: To assess the ability of this compound to lower blood glucose levels and improve glucose tolerance.
General Protocol:
-
Animal Model: Utilize a relevant diabetic mouse model.
-
Acclimatization: Allow the animals to acclimate to the facility and handling for at least one week.
-
Dosing: Administer this compound orally (as it is orally active) at various doses. Include a vehicle control group.[1][3][4][5]
-
Blood Glucose Monitoring: Measure fasting and/or random blood glucose levels at specified time points post-dosing.
-
Oral Glucose Tolerance Test (OGTT): After a period of treatment, perform an OGTT. Fast the animals, administer an oral glucose bolus, and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose excursion.
-
Data Analysis: Compare the blood glucose levels and the area under the curve (AUC) for the OGTT between the this compound treated groups and the vehicle control group to determine the efficacy of the compound.
This technical guide provides a foundational understanding of the biochemical and pharmacological properties of this compound. For further detailed information, consulting the original research articles is recommended.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drc.bmj.com [drc.bmj.com]
- 5. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
L-168049: A Technical Guide to a Potent Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-168049, a potent and selective non-peptidyl antagonist of the human glucagon receptor. It details the compound's chemical structure, physicochemical properties, and pharmacological activity, including its mechanism of action and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of glucagon receptor signaling and the development of novel therapeutics for metabolic disorders.
Chemical Structure and Properties
This compound is a synthetic, non-peptidyl small molecule belonging to the triarylpyrrole class of compounds.[1] Its chemical structure and key identifying information are summarized below.
| Property | Value |
| IUPAC Name | 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine |
| Synonyms | GCGR Antagonist II |
| CAS Number | 191034-25-0 |
| Molecular Formula | C₂₄H₂₀BrClN₂O |
| Molecular Weight | 467.79 g/mol [2][3] |
| SMILES | CCCOC1=C(C=C(Br)C=C1)C1=C(NC(=C1)C1=CC=C(Cl)C=C1)C1=CC=NC=C1 |
| InChI | InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 |
Physicochemical Properties:
| Property | Value |
| Physical Form | Solid |
| Purity | ≥98%[2][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[2] |
| Storage | Store at room temperature[2] |
Pharmacological Activity
This compound is a potent and selective non-competitive antagonist of the human glucagon receptor (hGCGR).[3][4] Its primary mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting glucagon-mediated signaling.
Binding Affinity
This compound exhibits high affinity for the human glucagon receptor. The half-maximal inhibitory concentration (IC₅₀) for the displacement of radiolabeled glucagon varies across species.
| Species | IC₅₀ (nM) |
| Human | 3.7[3][4] |
| Murine | 63[3][4] |
| Canine | 60[3][4] |
| Rat | > 1000[3][4] |
| Guinea Pig | > 1000[3][4] |
| Rabbit | > 1000[3][4] |
Functional Antagonism
This compound effectively inhibits glucagon-stimulated intracellular signaling pathways. Specifically, it blocks the production of cyclic adenosine monophosphate (cAMP), a key second messenger in glucagon receptor activation.
| Assay | Cell Type | IC₅₀ (nM) |
| Glucagon-stimulated cAMP synthesis | CHO cells expressing hGCGR | 41[3][4] |
Signaling Pathway
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding to glucagon, activates the Gαs subunit of its associated heterotrimeric G protein. This initiates a signaling cascade that results in the production of cAMP by adenylyl cyclase. As a non-competitive antagonist, this compound binds to a site on the receptor distinct from the glucagon binding site, inducing a conformational change that prevents the receptor from activating the G protein, even when glucagon is bound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).
-
[¹²⁵I]-glucagon (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C plates pre-coated with polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Add the various concentrations of this compound to the wells.
-
Add a fixed concentration of [¹²⁵I]-glucagon (typically at its Kd value) to all wells.
-
For non-specific binding control wells, add a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Transfer the contents of the plate to the filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for the radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).
-
Glucagon.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Pre-incubate the cells with the different concentrations of this compound and the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC₈₀) for a defined time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
Caption: Workflow for the cAMP accumulation assay.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its high affinity and demonstrated functional antagonism make it a valuable tool for in vitro and in vivo studies of glucagon receptor function and a lead compound for the development of therapeutics targeting hyperglucagonemia-related pathologies, such as type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of this compound and related compounds.
References
The Discovery and Development of L-168049: A Technical Guide to a Pioneering Glucagon Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-168049 emerged from the intensive research efforts at Merck Research Laboratories in the late 1990s as a potent, selective, and orally bioavailable non-peptidyl antagonist of the human glucagon receptor (hGCGR).[1][2] This small molecule, identified as 2-(4-Pyridyl)-5-(4-chlorophenyl)-3-(5-bromo-2-propyloxyphenyl)pyrrole, represented a significant advancement in the quest for therapeutic agents to modulate glucagon signaling, a key pathway in glucose homeostasis.[2] this compound has since become a valuable pharmacological tool for investigating the physiological roles of the glucagon receptor. This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.
Introduction: The Rationale for Glucagon Receptor Antagonism
Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes mellitus, elevated glucagon levels contribute to hyperglycemia. Consequently, antagonism of the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, has been a long-standing therapeutic target. The discovery of non-peptidyl antagonists like this compound offered the promise of orally active drugs to control hepatic glucose output and improve glycemic control in diabetic patients.
Discovery and Development History
The discovery of this compound was a culmination of a focused drug discovery program at Merck Research Laboratories aimed at identifying small molecule, non-peptide antagonists of the hGCGR. This effort was part of a broader industry trend to develop orally bioavailable alternatives to peptide-based therapeutics.
Lead Identification and Optimization: The initial breakthrough came from high-throughput screening of compound libraries, which identified a series of triarylimidazole and triarylpyrrole compounds with affinity for the hGCGR. Structure-activity relationship (SAR) studies on these initial hits led to the synthesis and evaluation of numerous analogs.
Emergence of this compound: Through systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, this compound was identified as a lead candidate. The key findings were published in 1999 in seminal papers by Cascieri et al. and de Laszlo et al., which characterized its pharmacological profile.
Preclinical Evaluation: this compound demonstrated high affinity for the human glucagon receptor and potent functional antagonism in vitro. It was also shown to be orally active in vivo, a critical attribute for a potential therapeutic agent. Despite its promising preclinical profile, this compound itself did not advance into clinical trials. It has, however, served as a crucial tool compound for validating the glucagon receptor as a drug target and as a benchmark for the development of subsequent generations of glucagon receptor antagonists, such as MK-0893, which did proceed to clinical evaluation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and binding affinity data for this compound.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Species | IC50 (nM) | Reference(s) |
| Human | 3.7 | [1][3] |
| Murine | 63 | [1][3] |
| Canine | 60 | [1][3] |
| Rat | > 1000 | [1] |
| Guinea Pig | > 1000 | [1] |
| Rabbit | > 1000 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference(s) |
| Glucagon-stimulated cAMP synthesis | CHO cells expressing hGCGR | IC50 | 41 | [1][3] |
| Glucagon-stimulated adenylyl cyclase | CHO cells expressing hGCGR | Kb | 25 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on the descriptions in the primary literature.
Radioligand Binding Assay
This protocol describes the method to determine the binding affinity of this compound for the human glucagon receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled glucagon analog to the human glucagon receptor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human glucagon receptor.
-
Radioligand: [¹²⁵I]-labeled glucagon or a suitable analog.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
Test Compound: this compound dissolved in DMSO.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 250 µL:
-
CHO cell membranes (typically 10-20 µg of protein).
-
[¹²⁵I]-labeled glucagon (at a concentration near its Kd, e.g., 0.1-0.2 nM).
-
Varying concentrations of this compound (e.g., from 0.01 nM to 10 µM).
-
For non-specific binding wells, add 1 µM unlabeled glucagon instead of this compound.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Workflow Diagram:
Glucagon-Stimulated Adenylyl Cyclase (cAMP) Functional Assay
This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for glucagon-stimulated cAMP synthesis in cells expressing the human glucagon receptor.
Materials:
-
Cell Line: CHO cells stably expressing the recombinant human glucagon receptor.
-
Stimulating Agent: Glucagon.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or radioimmunoassay).
Procedure:
-
Cell Plating: Seed the CHO-hGCGR cells in 96-well plates and grow to near confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with assay medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Agonist:
-
Add a fixed concentration of glucagon (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells already containing this compound.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the cAMP detection kit.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram:
Mechanism of Action
This compound is a non-competitive antagonist of the glucagon receptor. This mode of action is supported by several lines of evidence:
-
In functional assays, this compound not only shifts the dose-response curve of glucagon to the right (increasing the EC50) but also reduces the maximal response achievable by glucagon. A competitive antagonist would only cause a rightward shift without affecting the maximum response.
-
Kinetic binding studies have shown that this compound increases the dissociation rate of radiolabeled glucagon from the receptor, a characteristic of some allosteric modulators.
This non-competitive mechanism suggests that this compound binds to a site on the glucagon receptor that is distinct from the glucagon binding site. This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glucagon and/or its ability to activate downstream signaling pathways.
Synthesis
The chemical synthesis of this compound, a triarylpyrrole, can be achieved through established organic chemistry methodologies. While a detailed step-by-step protocol is not publicly available, the general approach likely involves a multi-step synthesis culminating in the formation of the pyrrole core, followed by functional group modifications. A plausible synthetic strategy would involve the Paal-Knorr pyrrole synthesis or a related cyclization reaction to construct the central pyrrole ring with the desired aryl substituents.
Logical Relationship Diagram for a Plausible Synthesis Route:
Conclusion
This compound was a landmark discovery in the field of glucagon receptor pharmacology. As a potent, selective, and orally active non-peptidyl antagonist, it provided compelling validation for the therapeutic potential of targeting the glucagon receptor in type 2 diabetes. While it did not progress to clinical use, this compound has been an indispensable research tool, enabling detailed investigation of glucagon receptor biology and serving as a foundation for the development of next-generation antagonists. The data and methodologies presented in this guide underscore the significant contribution of this compound to our understanding of glucagon signaling and the ongoing efforts to develop novel therapies for metabolic diseases.
References
In-Depth Technical Guide: The Function of L-168049, a Non-Competitive Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-168049 is a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor (GCGR). This technical guide delineates the core functions of this compound, its mechanism of action, and key experimental data. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile. The guide includes detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Glucagon, a peptide hormone, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In conditions such as type 2 diabetes, hyperglucagonemia contributes to hyperglycemia. Antagonism of the glucagon receptor is therefore a promising therapeutic strategy for the management of diabetes. This compound is a small molecule that has been identified as a potent and selective antagonist of the human glucagon receptor, operating through a non-competitive mechanism.[1][2] This guide provides an in-depth overview of the function and characteristics of this compound.
Mechanism of Action
This compound exerts its function by binding to the glucagon receptor and inhibiting its activation by glucagon. It is a non-competitive antagonist, meaning it does not directly compete with glucagon for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated even when glucagon is bound.[1] This inhibition of the glucagon receptor blocks the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), which in turn reduces hepatic glucose output.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Glucagon Binding) | Human Glucagon Receptor | 3.7 nM | [1][3] |
| Murine Glucagon Receptor | 63 nM | [3] | |
| Canine Glucagon Receptor | 60 nM | [3] | |
| IC50 (cAMP Inhibition) | CHO cells (human GCGR) | 41 nM | [3] |
| Kb (Functional Antagonism) | CHO cells (human GCGR) | 25 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Animal Model | Dosing | Effect | Reference |
| Normal Mice | 30 mg/kg, p.o. | Blocked glucagon-induced hyperglycemia | [1] |
| High-Fat Diet-Fed Mice | 300 mg/kg, p.o. daily for 30 days | Reduced fasting plasma glucose | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucagon Receptor Binding Assay
This protocol is adapted from the methods described in Cascieri et al., 1999.
Objective: To determine the binding affinity of this compound to the glucagon receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor.
-
[125I]Glucagon (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% BSA
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the CHO cell membranes (20 µg of protein) with [125I]Glucagon (0.2 nM) and varying concentrations of this compound in the assay buffer.
-
The total reaction volume is 200 µL.
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon (1 µM).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
cAMP Accumulation Assay
This protocol is based on the methodology described in Cascieri et al., 1999.
Objective: To assess the functional antagonism of this compound on glucagon-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human glucagon receptor
-
Glucagon
-
This compound
-
Stimulation Buffer: Hanks' Balanced Salt Solution, 5 mM HEPES, 0.5 mM isobutylmethylxanthine (IBMX), 0.1% BSA
-
cAMP assay kit (e.g., LANCE cAMP kit)
Procedure:
-
Plate the CHO cells in 96-well plates and grow to confluence.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells with varying concentrations of glucagon for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for glucagon in the presence and absence of this compound.
-
Determine the IC50 of this compound for the inhibition of glucagon-stimulated cAMP production and the Kb value from the shift in the glucagon dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key processes.
Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the Glucagon Receptor Binding Assay.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the human glucagon receptor. Its ability to inhibit glucagon-stimulated cAMP production and subsequently block glucagon-mediated hyperglycemia in preclinical models highlights its potential as a therapeutic agent for the treatment of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development of glucagon receptor antagonists.
References
- 1. Diet restriction in rhesus monkeys lowers fasting and glucose-stimulated glucoregulatory end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Anesthesia Protocols for Intravenous Glucose Tolerance Testing in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon receptor antagonism improves islet function in mice with insulin resistance induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
L-168049 (CAS RN: 191034-25-0): A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective Non-Peptidyl Glucagon Receptor Antagonist
Abstract
L-168049 is a potent, selective, and orally active non-peptidyl antagonist of the human glucagon receptor (hGR). With a CAS registry number of 191034-25-0, this small molecule has been a significant tool in the study of glucagon signaling and a lead compound in the development of therapeutics for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for essential in vitro assays and a representative in vivo experimental workflow are presented to support further research and development.
Chemical and Physical Properties
This compound, with the chemical name 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine, is a well-characterized compound with the following properties:
| Property | Value |
| CAS Registry Number | 191034-25-0 |
| Molecular Formula | C₂₄H₂₀BrClN₂O |
| Molecular Weight | 467.79 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)[1] |
| Storage | Store at room temperature |
Biological Activity and Mechanism of Action
This compound acts as a non-competitive antagonist of the human glucagon receptor.[2][3] This means it binds to a site on the receptor that is distinct from the glucagon binding site, thereby inhibiting the receptor's function without directly competing with the natural ligand.
The primary mechanism of action of this compound is the inhibition of glucagon-stimulated adenylyl cyclase activity. Glucagon binding to its G-protein coupled receptor (GPCR) normally activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this signaling cascade.
In Vitro Activity
This compound demonstrates high affinity and potency for the human glucagon receptor. Its binding affinity is, however, species-dependent.
| Species | IC₅₀ (Binding Affinity) |
| Human | 3.7 nM[2][3][4] |
| Murine | 63 nM[2][3][4] |
| Canine | 60 nM[2][3][4] |
| Rat | > 1000 nM |
| Guinea Pig | > 1000 nM |
| Rabbit | > 1000 nM |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of labeled glucagon binding.
Functionally, this compound inhibits glucagon-stimulated cAMP synthesis in Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor with an IC₅₀ of 41 nM.[2][4]
In Vivo Activity
This compound is orally active, a key characteristic for its potential as a therapeutic agent. In vivo studies in mice have demonstrated its ability to antagonize the effects of glucagon.
Signaling Pathway
The glucagon signaling pathway and the inhibitory action of this compound are depicted below.
Experimental Protocols
Glucagon Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the human glucagon receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-glucagon (a constant, low concentration), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-glucagon, using non-linear regression analysis.
-
Glucagon-Stimulated cAMP Accumulation Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on glucagon-stimulated cAMP production.
Methodology:
-
Cell Culture:
-
Seed CHO cells expressing the human glucagon receptor into a 96-well cell culture plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Stimulate the cells with a fixed, sub-maximal concentration of glucagon (e.g., EC₈₀).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of glucagon-stimulated cAMP production against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP response, using non-linear regression.
-
Conclusion
This compound is a valuable research tool and a foundational molecule in the pursuit of glucagon receptor antagonists for the treatment of metabolic diseases. Its high potency, selectivity for the human receptor, and oral bioavailability have made it a benchmark compound. The data and protocols presented in this guide are intended to facilitate further investigation and development in this important therapeutic area. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further applications of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus [openmedicinalchemistryjournal.com]
- 3. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
L-168049: A Technical Guide to a Non-Peptidyl Glucagon Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-168049, a potent and selective, orally active, non-peptidyl antagonist of the human glucagon receptor (hGR). This compound has been a critical tool in the study of glucagon signaling and the exploration of glucagon receptor antagonism as a therapeutic strategy for type 2 diabetes. This guide details its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its biochemical pathways and research workflows.
Core Properties and Mechanism of Action
This compound, with the chemical name 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine, is a member of the triarylpyrrole class of compounds.[1][2] It functions as a non-competitive antagonist of the human glucagon receptor.[3] Unlike competitive antagonists that vie with glucagon for the same binding site, this compound binds to an allosteric site within the transmembrane domain of the receptor.[4][5] This binding event induces a conformational change that prevents the receptor from activating the Gs protein and initiating the downstream signaling cascade, even when glucagon is bound to its extracellular domain.[5] This non-competitive mechanism is evidenced by its ability to decrease the maximal stimulation of adenylyl cyclase by glucagon and to increase the dissociation rate of labeled glucagon from the receptor.[5]
Studies have identified specific residues in the transmembrane domains, such as phenylalanine 184 (TM2) and tyrosine 239 (TM3), as important for the binding of this compound, further confirming its interaction with a site distinct from the glucagon binding pocket.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro studies.
Table 1: Binding Affinity of this compound to Glucagon Receptors
| Receptor Species | Cell Line/Tissue | IC50 (nM) | Conditions | Reference |
|---|---|---|---|---|
| Human | CHO cells | 3.7 | Absence of MgCl₂ | [6] |
| Human | CHO cells | 179 | Presence of MgCl₂ | [6] |
| Murine | Liver Membranes | 63 | - | [3] |
| Canine | - | 60 | - | [3] |
| Rat | - | > 1000 | - | |
| Guinea Pig | - | > 1000 | - |
| Rabbit | - | > 1000 | - | |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of radiolabeled glucagon from the receptor.
Table 2: Functional Antagonism of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Glucagon-Stimulated cAMP Synthesis | CHO-hGR cells | IC50 | 41 | [3] |
| Glucagon-Stimulated Adenylyl Cyclase | CHO-hGR cells | Kb | 25 |[3][5] |
Kb is the concentration of the antagonist that shifts the agonist dose-response curve 2-fold.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 467.79 g/mol | |
| Formula | C₂₄H₂₀BrClN₂O | |
| Purity | ≥98% | |
| CAS Number | 191034-25-0 |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
This protocol is designed to determine the binding affinity of this compound for the human glucagon receptor (hGR).
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the hGR.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled glucagon for non-specific binding).
-
A fixed concentration of ¹²⁵I-labeled glucagon (e.g., 50 pM).
-
Diluted cell membranes (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
This protocol assesses the ability of this compound to inhibit the functional response (cAMP production) triggered by glucagon.
-
Cell Preparation:
-
Seed CHO cells expressing hGR into a 96-well cell culture plate and grow to near confluency.[7]
-
On the day of the assay, wash the cells with a serum-free medium or assay buffer.
-
-
Antagonist and Agonist Incubation:
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle) in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.[7] The phosphodiesterase inhibitor prevents the degradation of cAMP.
-
Add a fixed concentration of glucagon (typically an EC₈₀ concentration, which gives 80% of the maximal response) to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[8][9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each experimental well from the standard curve.
-
Plot the percentage of inhibition of the glucagon response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 for functional antagonism.
-
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model.
-
Animal Model and Dosing:
-
Experimental Procedure:
-
Fast the mice for a defined period (e.g., 6 hours) to induce a glucagon response.[3]
-
After the fasting period, euthanize the animals and collect tissues of interest, such as the liver, kidneys, and intestine.
-
-
Analysis of Gene Expression:
-
Isolate total RNA from the collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key glucagon-responsive genes, such as Pck1 (phosphoenolpyruvate carboxykinase) and G6pc (glucose-6-phosphatase).[3]
-
Normalize the expression of target genes to a housekeeping gene (e.g., actin or GAPDH).
-
-
Data Analysis:
-
Compare the relative mRNA expression levels of the target genes between the this compound-treated group and the vehicle-treated control group.
-
A significant decrease in the expression of genes like Pck1 and G6pc in the treated group demonstrates the effective suppression of glucagon signaling in vivo.[3]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: Canonical glucagon receptor Gs-coupled signaling pathway.
Caption: Non-competitive antagonism of the glucagon receptor by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
L-168049 role in glucose metabolism studies
An In-Depth Technical Guide on the Role of L-168049 in Glucose Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a pivotal tool in the study of glucose metabolism. This compound is a potent, selective, orally active, and non-competitive antagonist of the glucagon receptor (GCGR).[1][2] Its unique properties have made it an invaluable asset for dissecting the intricate role of glucagon signaling in both normal physiological states and in metabolic diseases like type 2 diabetes. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its functional pathways.
Core Mechanism of Action
This compound exerts its effects by directly targeting the glucagon receptor, a Class B G-protein coupled receptor (GPCR). Unlike competitive antagonists that vie with glucagon for the same binding site, this compound is a non-competitive antagonist.[1][2] It is understood to interact with the transmembrane core of the receptor.[3] This allosteric modulation prevents the receptor from activating its downstream signaling cascade, even when glucagon is bound.
The primary consequence of this compound binding to the GCGR is the inhibition of glucagon-stimulated adenylyl cyclase activity. This leads to a marked reduction in the intracellular synthesis of cyclic AMP (cAMP), a critical second messenger in the glucagon signaling pathway.[1][2] Functionally, this compound increases the apparent EC₅₀ for glucagon and diminishes the maximal stimulation of adenylyl cyclase.[1] By blocking this cascade, this compound effectively blunts the primary physiological actions of glucagon, most notably hepatic glucose production.
Caption: Mechanism of this compound as a non-competitive antagonist of the glucagon receptor.
Data Presentation: Quantitative Analysis
The efficacy of this compound has been quantified through various binding and functional assays. The following tables summarize the key inhibitory concentrations (IC₅₀) across different species and experimental conditions.
Table 1: Binding Affinity (IC₅₀) of this compound for Glucagon Receptors
| Receptor Species | IC₅₀ (nM) | Notes | Reference |
| Human | 3.7 | - | [1][2][4] |
| Human | 179 | In the presence of MgCl₂ | [4] |
| Murine (Mouse) | 63 | - | [1][2] |
| Canine (Dog) | 60 | - | [1][2] |
| Rat, Guinea Pig, Rabbit | >1000 | Poor affinity | [2] |
Table 2: Functional Inhibition by this compound
| Assay | Cell/Tissue System | IC₅₀ (nM) | Reference |
| Glucagon-Stimulated cAMP Synthesis | CHO cells expressing human GCGR | 41 | [1][2] |
| Glucagon-Stimulated cAMP Formation | Murine liver membranes | Not specified | [1] |
| Prevention of Glucagon-Induced IL-1β & IL-6 Increase | HepG2 cells | 3.7 | [4] |
Role in Glucose Metabolism Studies
This compound has been instrumental in clarifying the role of glucagon in various metabolic processes.
-
Hepatic Glucose Regulation: In vivo studies using this compound have demonstrated glucagon's critical role in maintaining glucose homeostasis. For instance, in liver-specific glucose-6-phosphatase knockout mice (L-G6pc-/-), oral administration of this compound (50 mg/kg) decreased the expression of Pck1 mRNA, a key gluconeogenic enzyme, in the liver. It also prevented the fasting-induced increase in G6pc expression in the kidneys and intestine, highlighting glucagon's role in extrahepatic gluconeogenesis.[1]
-
Inflammatory Signaling: Research using this compound has uncovered a link between glucagon and inflammation. In HepG2 liver cells, this compound was shown to prevent glucagon-induced increases in inflammatory markers like IL-1β and IL-6.[4] It also inhibited the glucagon-mediated increase in mRNA for complement 3 (C3), C-reactive protein (CRP), and fibrinogen.[4] In live mice, this compound blocked glucagon-induced increases in hepatic NOD-like receptor protein 3 (NLRP3), phosphorylated NF-κB, and phosphorylated Stat3, further implicating glucagon signaling in inflammatory pathways.[4]
-
Islet Cell Biology: this compound has been used as a tool to probe interactions within pancreatic islets. Studies have shown that the glucagonostatic (glucagon-inhibiting) effect of the GLP-1 metabolite, GLP-1(9-36), is abolished by this compound, suggesting that this effect is mediated through the glucagon receptor.[5]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published research, generalized methodologies for key experiments involving this compound can be outlined.
Protocol 1: Generalized In Vitro cAMP Synthesis Inhibition Assay
This protocol describes a typical workflow for assessing the functional antagonism of this compound on glucagon-stimulated cAMP production.
Caption: A generalized workflow for an in vitro cAMP inhibition assay.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) in appropriate media. Seed the cells into multi-well plates and grow to a suitable confluency.
-
Compound Incubation: Aspirate the culture medium. Wash the cells with a buffer and then pre-incubate them with varying concentrations of this compound (typically in a buffer containing a phosphodiesterase inhibitor) for 15-30 minutes at 37°C.
-
Glucagon Stimulation: Add a predetermined concentration of glucagon (e.g., EC₈₀) to the wells and incubate for another 15-30 minutes at 37°C to stimulate cAMP production.
-
Lysis and Measurement: Terminate the stimulation by aspirating the medium and lysing the cells. The amount of cAMP in the cell lysate is then quantified using a commercially available assay kit, such as an ELISA or HTRF assay.
-
Data Analysis: The results are plotted as cAMP concentration versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Protocol 2: Generalized In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines how this compound could be tested for its effects on glucose tolerance in a mouse model of diabetes.
-
Animal Acclimatization: Use a relevant mouse model (e.g., db/db mice). Acclimatize the animals and fast them overnight (e.g., 6-8 hours) before the experiment, ensuring free access to water.
-
Compound Administration: Administer this compound via oral gavage (p.o.) at the desired dose (e.g., 50 mg/kg).[1] A vehicle control group should be run in parallel.
-
Baseline Blood Glucose: After a set period post-dose (e.g., 60 minutes), measure baseline blood glucose from the tail vein (Time 0).
-
Glucose Challenge: Administer a bolus of glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for both the vehicle and this compound treated groups. Calculate the area under the curve (AUC) to quantify the improvement in glucose tolerance.
Caption: Logical flow from this compound administration to metabolic outcomes.
References
L-168049: A Potent Tool for Elucidating the Role of Glucagon in Type 2 Diabetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of type 2 diabetes (T2DM) pathophysiology, the role of hyperglucagonemia is increasingly recognized as a critical contributor to hyperglycemia. While much of the therapeutic focus has historically been on insulin, the dysregulation of glucagon secretion and action presents a compelling target for novel drug development. L-168049 has emerged as a pivotal research tool in this domain. Contrary to some initial postulations, this compound is not a peroxisome proliferator-activated receptor delta (PPARδ) agonist. Instead, it is a potent, selective, and orally active non-competitive antagonist of the glucagon receptor (GCGR).[1] This characteristic makes it an invaluable instrument for investigating the physiological and pathophysiological roles of glucagon signaling in glucose homeostasis and the progression of T2DM. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical diabetes research, supported by experimental data and protocols.
Mechanism of Action: Antagonism of the Glucagon Receptor
This compound exerts its effects by binding to the glucagon receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the liver.[2] Glucagon, secreted by pancreatic α-cells, normally binds to the GCGR to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis, thereby raising blood glucose levels. In T2DM, inappropriately elevated glucagon levels contribute significantly to fasting and postprandial hyperglycemia.[3]
This compound acts as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the glucagon binding site.[1] This binding event induces a conformational change in the receptor that prevents its activation even when glucagon is bound. Consequently, the downstream signaling cascade, which involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA), is inhibited.[1] This blockade of glucagon signaling leads to a reduction in hepatic glucose output, a key mechanism for its glucose-lowering effects.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various species and in different assay formats. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Binding) | Human Glucagon Receptor | 3.7 nM | [1] |
| Murine Glucagon Receptor | 63 nM | [1] | |
| Canine Glucagon Receptor | 60 nM | [1] | |
| Rat, Guinea Pig, Rabbit Glucagon Receptor | > 1 µM | ||
| IC50 (cAMP Inhibition) | CHO cells expressing human GCGR | 41 nM | [1] |
| Kb | CHO cells expressing human GCGR | 25 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Model
| Animal Model | Treatment | Outcome | Result | Reference |
| L-G6pc-/- mice | This compound (50 mg/kg, p.o.) | Pck1 mRNA expression in liver (6h post-dose) | Decreased by 50% | [1] |
| 6h-fasted L-G6pc-/- mice | This compound | G6pc expression in kidney and intestine | Increase prevented | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental application of this compound, the following diagrams are provided in the DOT language for Graphviz.
Glucagon Receptor Signaling Pathway and this compound Inhibition
Caption: Glucagon signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Glucose Tolerance Test
Caption: Workflow for an in vivo oral glucose tolerance test (OGTT).
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments utilizing this compound.
In Vitro Glucagon-Stimulated cAMP Assay
Objective: To determine the inhibitory effect of this compound on glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Glucagon.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Plate hGCGR-CHO cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash cells with serum-free medium and pre-incubate with varying concentrations of this compound (or vehicle control) in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of glucagon (e.g., 100 pM) to the wells and incubate for an additional 15-30 minutes at 37°C.[1]
-
Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Glucose Tolerance Test in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic or healthy mouse model.
Materials:
-
Diabetic mouse model (e.g., db/db mice) or wild-type mice.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 20% w/v in sterile saline).
-
Glucometer and test strips.
Protocol:
-
Acclimation and Fasting: Acclimate mice to handling for one week. Fast the mice for 6 hours prior to the experiment with free access to water.[4]
-
Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle orally (p.o.) to the respective groups of mice.[1]
-
Baseline Glucose: After a set time post-dosing (e.g., 60 minutes), measure the baseline blood glucose from a tail snip (t=0).
-
Glucose Challenge: Administer a glucose solution via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.[4]
-
Serial Glucose Measurements: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.[4]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the study of glucagon signaling in the context of type 2 diabetes. Its potency and selectivity as a glucagon receptor antagonist allow for precise dissection of the role of hyperglucagonemia in glucose dysregulation. By effectively blocking hepatic glucose production, this compound provides a means to investigate the therapeutic potential of glucagon receptor antagonism and to explore the intricate interplay between insulin and glucagon in maintaining metabolic homeostasis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their preclinical investigations of novel anti-diabetic therapies.
References
Methodological & Application
Application Notes and Protocols for L-168049 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 is a potent and selective, non-peptidyl, non-competitive antagonist of the glucagon receptor (GCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, this compound has the potential to reduce hyperglycemia, making it a valuable tool for research in diabetes and metabolic diseases.[3] These application notes provide a summary of its in vivo effects and a detailed experimental protocol for its use in murine models.
Mechanism of Action
This compound acts as a non-competitive antagonist at the glucagon receptor.[1] This means it binds to a site on the receptor distinct from the glucagon binding site, inducing a conformational change that prevents receptor activation even when glucagon is bound.[1] This allosteric inhibition effectively blocks the downstream signaling cascade initiated by glucagon.
The primary signaling pathway of the glucagon receptor involves its coupling to G proteins, predominantly the Gs alpha subunit.[4] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism.[5][6] PKA promotes glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver, leading to an increase in hepatic glucose output and blood glucose levels.[4][5][6] this compound, by inhibiting the initial receptor activation, prevents these downstream effects.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a murine model.
| Animal Model | Dosage and Administration | Key Finding | Reference |
| L-G6pc-/- mice | 50 mg/kg, single oral gavage | 50% decrease in hepatic Pck1 mRNA expression after 6 hours. | MedChemExpress Product Page |
In Vivo Experimental Protocol
This protocol provides a general guideline for the oral administration of this compound to diabetic mouse models, such as db/db or ob/ob mice.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Diabetic mice (e.g., db/db or ob/ob mice, age and sex-matched)
-
Standard laboratory animal diet and water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal balance
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization:
-
House the mice in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
-
Preparation of this compound Suspension:
-
On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle.
-
For a 50 mg/kg dose in a 25 g mouse, with a dosing volume of 10 ml/kg, you would need a concentration of 5 mg/ml.
-
To prepare, weigh the required amount of this compound powder and suspend it in the appropriate volume of vehicle.
-
Vortex or sonicate the suspension to ensure it is well-mixed and uniform before each administration.
-
-
Animal Handling and Dosing:
-
Handle the mice gently to minimize stress.
-
Weigh each mouse accurately to calculate the precise volume of the this compound suspension to be administered.
-
Administer the suspension via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus and not the trachea. The volume should not exceed 10 ml/kg of body weight.
-
-
Blood Glucose Monitoring:
-
Measure baseline blood glucose levels from the tail vein before administering this compound.
-
Monitor blood glucose levels at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the pharmacodynamic effect of the compound.
-
-
Data Analysis:
-
Record all data systematically.
-
Analyze the change in blood glucose levels over time compared to a vehicle-treated control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Ethical Considerations:
All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: In vivo experimental workflow for this compound administration.
References
- 1. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of blood glucose control model in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: L-168049 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 is a potent, selective, and non-competitive antagonist of the human glucagon receptor (GCGR).[1][2] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis by mediating the effects of glucagon, a hormone that raises blood glucose levels. Antagonism of GCGR is a key therapeutic strategy for the treatment of type 2 diabetes. This document provides a detailed protocol for an in vitro cell-based assay to characterize the inhibitory activity of this compound on glucagon-induced signaling.
The primary signaling pathway activated by the GCGR involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] Therefore, a common and robust method to assess the functional activity of GCGR antagonists is to measure their ability to inhibit glucagon-stimulated cAMP production in a host cell line stably expressing the human glucagon receptor.
Signaling Pathway
The binding of glucagon to its receptor (GCGR) initiates a signaling cascade. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). This compound acts as a non-competitive antagonist, inhibiting this process.[1][3]
Caption: Glucagon receptor signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
This compound exhibits high affinity for the human glucagon receptor and potent functional inhibitory activity. Its selectivity varies across different species.
| Parameter | Species/System | Value (IC₅₀) | References |
| Receptor Binding | Human Glucagon Receptor | 3.7 nM | [1][2][4] |
| cAMP Synthesis Inhibition | CHO cells expressing hGCGR | 41 nM | [1][2] |
| Receptor Binding | Murine Glucagon Receptor | 63 nM | [1][2] |
| Receptor Binding | Canine Glucagon Receptor | 60 nM | [1][2] |
| Receptor Binding | Rat, Guinea Pig, Rabbit | > 1000 nM | [2] |
Experimental Protocol: cAMP HTRF Assay
This protocol describes a competitive antagonist assay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.
Principle
This assay measures the ability of this compound to inhibit the production of cAMP induced by a fixed concentration of glucagon (agonist) in cells expressing the human GCGR. A competitive HTRF assay is used for cAMP detection, where free cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP produced.
Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing the human Glucagon Receptor (hGCGR).
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
Reagents:
-
This compound (Tocris, Cat. No. 2311 or equivalent).
-
Glucagon (Human, synthetic).
-
DMSO (Cell culture grade).
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (phosphodiesterase inhibitor).
-
cAMP HTRF Detection Kit (e.g., Cisbio, PerkinElmer).
-
Plate reader capable of HTRF detection (e.g., PHERAstar, EnVision).
-
Experimental Workflow
Caption: Step-by-step workflow for the this compound antagonist assay.
Procedure
1. Cell Preparation: a. Culture hGCGR-expressing cells according to standard protocols. b. On the day of the assay, harvest cells and resuspend them in assay buffer to the desired density. c. Seed 5,000 cells per well into a 384-well assay plate and incubate for the recommended time (e.g., 2-4 hours) at 37°C.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO.[2] b. Perform a serial dilution of this compound in Stimulation Buffer to create a dose-response curve. A typical starting concentration would be 10 µM, followed by 10 points of a 1:3 dilution series. c. Prepare a stock solution of Glucagon in Stimulation Buffer. The final concentration used in the assay should be its EC₈₀ (the concentration that gives 80% of the maximal response), which must be predetermined in an agonist-mode experiment.
3. Assay Execution: a. Antagonist Addition: Add the serially diluted this compound solutions to the wells containing cells. Include "vehicle only" controls (0% inhibition) and "maximal stimulation" controls (glucagon only). b. Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the antagonist to bind to the receptors. c. Agonist Stimulation: Add the pre-determined EC₈₀ concentration of Glucagon to all wells except the "basal" (vehicle only) controls. d. Incubation: Incubate the plate for 30 minutes at room temperature.
4. cAMP Detection: a. Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the supplied lysis buffer according to the manufacturer's protocol. b. Add the HTRF lysis and detection reagent mix to all wells. c. Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission). b. Calculate the 665/620 ratio for each well. c. Normalize the data:
- Set the average signal from the "vehicle only" wells as 100% response.
- Set the average signal from the "maximal stimulation" wells (EC₈₀ Glucagon, no antagonist) as 0% inhibition. d. Plot the percent inhibition against the logarithm of the this compound concentration. e. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for L-168049 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of L-168049, a potent and selective non-competitive antagonist of the glucagon receptor, in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Introduction
This compound is a valuable research tool for studying the physiological and pathophysiological roles of glucagon signaling. As a non-competitive antagonist, it inhibits the action of glucagon on its receptor, thereby modulating downstream signaling pathways involved in glucose homeostasis. This document outlines known dosages, administration routes, and relevant experimental protocols for the use of this compound in mice.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound administration in mice.
| Parameter | Value | Species/System | Administration Route | Notes | Reference |
| In Vivo Dosage | 50 mg/kg | L-G6pc-/- mice | Oral (p.o.) | Administered 6 hours prior to measurement of Pck1 mRNA expression.[1] | [1] |
| In Vitro IC50 | 63 nM | Murine Glucagon Receptor | N/A | Concentration required to inhibit 50% of glucagon binding.[1][2] | [1][2] |
| In Vitro IC50 | 611 ± 197 nM | Murine Glucagon Receptor | N/A | Measured in liver membrane preparations in the presence of MgCl2.[3] | [3] |
| In Vitro IC50 | 504 ± 247 nM | Murine Glucagon Receptor | N/A | Inhibition of glucagon-stimulated adenylyl cyclase activity.[3] | [3] |
Signaling Pathway
This compound acts by antagonizing the glucagon receptor (GCGR), a G-protein coupled receptor. The primary signaling cascade initiated by glucagon involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets to regulate glucose metabolism.
References
L-168049 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 is a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor (hGR).[1][2] It binds with high affinity to the human glucagon receptor, with an IC₅₀ value of 3.7 nM.[1][2] this compound has been shown to inhibit glucagon-stimulated cyclic AMP (cAMP) synthesis in vitro.[1] These characteristics make it a valuable tool for research into glucagon signaling and its role in metabolic diseases such as type 2 diabetes. This document provides detailed information on the solubility of this compound and protocols for the preparation of stock solutions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 467.79 g/mol | [1] |
| Formula | C₂₄H₂₀BrClN₂O | [1] |
| CAS Number | 191034-25-0 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | [3] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for batch-specific molecular weights, the Certificate of Analysis should be consulted.[1]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 46.78 mg/mL |
| Ethanol | 100 mM | 46.78 mg/mL |
Data sourced from references[1].
Signaling Pathway of this compound
This compound acts as a non-competitive antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[4] Glucagon binding to GCGR typically activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. This compound allosterically inhibits this process by interacting with the transmembrane core of the receptor, thereby preventing the downstream signaling cascade.[4] This mechanism effectively blocks the physiological effects of glucagon.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, disposable tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing an this compound stock solution.
Procedure:
-
Calculate the required amount of this compound and DMSO.
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.678 mg of this compound.
-
Calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 467.79 g/mol * 1000 mg/g = 4.678 mg
-
-
-
Weigh the this compound.
-
Carefully weigh out 4.678 mg of this compound using a calibrated analytical balance and transfer it to an appropriate vial.
-
-
Add DMSO.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
-
Dissolve the compound.
-
Vortex the solution or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Store the stock solution.
Note on Dilutions: When preparing working solutions, ensure that the final concentration of DMSO in the assay medium is not toxic to the cells or organisms being studied.
Safety Precautions
This compound is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
L-168049: Application Notes and Protocols for Hepatic Glucose Production Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-168049, a potent and selective non-competitive antagonist of the glucagon receptor, for use in hepatic glucose production research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its mechanism of action and therapeutic potential.
Introduction
Glucagon plays a critical role in glucose homeostasis by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[1] In pathological states such as type 2 diabetes, hyperglucagonemia contributes to hyperglycemia.[1] this compound is a small molecule antagonist of the glucagon receptor that offers a valuable tool for studying the physiological and pathophysiological roles of glucagon in the liver and for evaluating the potential of glucagon receptor antagonism as a therapeutic strategy.[1][2] This document outlines the properties of this compound and provides detailed protocols for its application in research settings.
Mechanism of Action
This compound acts as a non-competitive antagonist of the glucagon receptor (GCGR).[3] It binds to a site on the receptor distinct from the glucagon binding site, thereby inhibiting receptor activation and downstream signaling.[4] The primary downstream effect of glucagon receptor activation in hepatocytes is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this glucagon-stimulated cAMP production.[3]
Quantitative Data
The following tables summarize the in vitro binding affinity and functional activity of this compound, as well as parameters from an in vivo study.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell/Membrane Type | Value | Reference |
| IC50 (Binding) | Human | CHO cells expressing hGCGR | 3.7 nM | [2][3] |
| Murine | Murine liver membranes | 63 nM | [3] | |
| Canine | Canine liver membranes | 60 nM | [3] | |
| IC50 (cAMP Inhibition) | Human | CHO cells expressing hGCGR | 41 nM | [3] |
| Kb | Human | CHO cells expressing hGCGR | 25 nM | [4] |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Species | Model | Dose | Effect | Reference |
| Oral Administration | Mouse | L-G6pc-/- mice | 50 mg/kg | Decreased Pck1 mRNA expression by 50% after 6 hours | [3] |
Experimental Protocols
In Vitro Glucagon Receptor Binding Assay
This protocol is adapted from the methodologies described in the characterization of this compound.[4]
Objective: To determine the binding affinity of this compound for the glucagon receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human glucagon receptor (hGCGR).
-
[125I]-glucagon (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
Non-specific binding control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [125I]-glucagon (final concentration ~0.1-0.2 nM), and 25 µL of the this compound dilution or control.
-
Add 100 µL of the hGCGR membrane preparation (5-10 µg of protein per well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled glucagon instead of this compound.
-
Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Glucagon-Stimulated cAMP Accumulation Assay
This protocol is based on standard methods for measuring cAMP levels in response to GPCR activation and its inhibition.
Objective: To assess the functional antagonism of this compound on glucagon-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the hGCGR.
-
Glucagon.
-
This compound.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Seed CHO-hGCGR cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer containing the desired concentrations of this compound to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing various concentrations of glucagon to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production to determine its IC50.
In Vivo Glucagon Challenge in Mice
This protocol provides a framework for assessing the in vivo efficacy of this compound in blocking the hyperglycemic effect of exogenous glucagon.
Objective: To evaluate the ability of this compound to antagonize glucagon-induced hepatic glucose production in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Glucagon.
-
Saline.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally (p.o.) by gavage.
-
After a pre-determined time (e.g., 60 minutes) to allow for drug absorption, take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer glucagon (e.g., 15 µg/kg) or saline via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at various time points post-glucagon injection (e.g., 15, 30, 60, and 120 minutes).
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.
References
Application Notes and Protocols for Studying Islet of Langerhans Function with L-168049
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 is a potent, selective, and non-competitive antagonist of the human glucagon receptor (GCGR).[1][2] Its ability to block the action of glucagon makes it a valuable tool for investigating the intricate functions of the islets of Langerhans, particularly the interplay between alpha and beta cells in maintaining glucose homeostasis. These application notes provide detailed protocols and data for utilizing this compound in key islet research experiments.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
| Molecular Formula | C₂₄H₂₀BrClN₂O | |
| Molecular Weight | 467.79 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at room temperature |
Mechanism of Action in Islets of Langerhans
This compound exerts its effects by binding to the glucagon receptor on pancreatic alpha and beta cells, thereby inhibiting the downstream signaling cascade initiated by glucagon. This antagonism has direct implications for both glucagon and insulin secretion through paracrine interactions within the islet.[3][4][5]
Signaling Pathway of Glucagon Receptor Antagonism by this compound
The binding of glucagon to its G-protein coupled receptor (GPCR) on the alpha cell membrane typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] This pathway is involved in the regulation of glucagon secretion. This compound blocks this initial step. In beta cells, glucagon signaling can potentiate glucose-stimulated insulin secretion (GSIS). By antagonizing the glucagon receptor on beta cells, this compound can modulate insulin release.
Quantitative Data
This compound exhibits high affinity for the human glucagon receptor and is a potent inhibitor of glucagon-stimulated cAMP synthesis.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (Binding) | Human | 3.7 nM | [1][2] |
| Murine | 63 nM | [1][2] | |
| Canine | 60 nM | [1][2] | |
| Rat, Guinea Pig, Rabbit | > 1 µM | [1][2] | |
| IC₅₀ (cAMP Synthesis) | CHO cells (expressing hGCGR) | 41 nM | [1][2] |
| Kᵢ (Adenylyl Cyclase) | CHO cells (expressing hGCGR) | 25 nM | [7] |
Experimental Protocols
Static Glucagon Secretion Assay in Isolated Mouse Islets
This protocol is adapted from standard static incubation procedures to assess the effect of this compound on glucagon secretion.[8]
Objective: To determine the inhibitory effect of this compound on basal and stimulated glucagon secretion from isolated mouse islets.
Materials:
-
Isolated mouse islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES
-
Glucose solutions (e.g., 1 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO)
-
Secretagogues (e.g., Arginine, KCl)
-
Glucagon ELISA kit
-
24-well plates
-
Acid-ethanol solution (1.5% HCl in 70% ethanol)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick batches of 10-15 size-matched islets in triplicate for each condition into a 24-well plate containing KRB with 5.5 mM glucose. Pre-incubate for 30-60 minutes at 37°C.
-
Basal Secretion: Replace the pre-incubation buffer with KRB containing 1 mM glucose with or without this compound (e.g., 0.3 µM). Incubate for 60 minutes at 37°C. Collect the supernatant for glucagon measurement.
-
Stimulated Secretion: Replace the buffer with KRB containing 1 mM glucose and a secretagogue (e.g., 10 mM Arginine) with or without this compound. Incubate for 60 minutes at 37°C. Collect the supernatant.
-
Glucagon Content: After collecting the final supernatant, add acid-ethanol solution to the islets to extract total glucagon content.
-
Measurement: Measure glucagon concentrations in the collected supernatants and the islet extracts using a glucagon ELISA kit.
-
Data Analysis: Normalize secreted glucagon to the total glucagon content for each well.
Experimental Workflow:
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Human Islets
This protocol assesses the paracrine effect of glucagon receptor antagonism on beta-cell function.
Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion from isolated human islets.
Materials:
-
Isolated human islets
-
KRB buffer
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
24-well plates
-
Acid-ethanol solution
Procedure:
-
Islet Preparation: Culture human islets for 24-48 hours post-isolation.
-
Pre-incubation: Place batches of 10-15 islets in triplicate into wells containing KRB with 2.8 mM glucose for 60 minutes at 37°C.
-
Basal Insulin Secretion: Replace the buffer with fresh KRB containing 2.8 mM glucose with or without this compound (e.g., 0.3 µM). Incubate for 60 minutes. Collect the supernatant.
-
Stimulated Insulin Secretion: Replace the buffer with KRB containing 16.7 mM glucose with or without this compound. Incubate for 60 minutes. Collect the supernatant.
-
Insulin Content: Extract total insulin content from the islets using acid-ethanol.
-
Measurement: Quantify insulin levels in the supernatants and extracts using an insulin ELISA kit.
-
Data Analysis: Express secreted insulin as a percentage of total insulin content.
Calcium Imaging in Pancreatic Alpha-Cells
This protocol allows for the real-time visualization of intracellular calcium dynamics in response to glucagon receptor blockade.
Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in alpha-cells following treatment with this compound.
Materials:
-
Isolated mouse or human islets
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
KRB buffer with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy setup with a perfusion system
-
Alpha-cell specific markers (optional, for post-imaging identification)
Procedure:
-
Islet Loading: Incubate islets with a Ca²⁺ indicator in KRB buffer containing a low glucose concentration (e.g., 1-3 mM) for 30-60 minutes at 37°C.
-
Perfusion Setup: Mount the loaded islets in a perfusion chamber on the microscope stage and perfuse with KRB containing low glucose.
-
Baseline Recording: Record baseline [Ca²⁺]i for a few minutes.
-
Stimulation: Switch the perfusion to a buffer containing a stimulatory condition for alpha-cells (e.g., low glucose) and record the [Ca²⁺]i response.
-
This compound Application: Introduce this compound into the perfusion buffer and continue recording to observe its effect on [Ca²⁺]i oscillations.
-
Positive Control: At the end of the experiment, perfuse with a depolarizing agent like KCl to confirm cell viability.
-
Data Analysis: Analyze the fluorescence intensity changes over time to determine the amplitude and frequency of [Ca²⁺]i oscillations.
Electrophysiological Recordings of Pancreatic Alpha-Cells
Patch-clamp electrophysiology can be used to directly measure the effects of this compound on ion channel activity and membrane potential in alpha-cells.[9][10][11][12]
Objective: To characterize the changes in electrical activity of alpha-cells in response to glucagon receptor antagonism by this compound.
Materials:
-
Isolated islets or dispersed islet cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Cell Preparation: Use either intact islets in a perfusion chamber or dispersed islet cells plated on coverslips.
-
Cell Identification: Identify alpha-cells based on their characteristic electrical properties or by using fluorescently labeled transgenic models.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Baseline Activity: Record baseline electrical activity (membrane potential, action potentials, ion currents) under control conditions (e.g., low glucose).
-
This compound Perfusion: Perfuse the cell with an extracellular solution containing this compound and record the changes in electrical parameters.
-
Data Analysis: Analyze changes in resting membrane potential, action potential frequency and amplitude, and specific ion channel currents.
Expected Outcomes and Interpretation
-
Glucagon Secretion: this compound is expected to have a minimal effect on basal glucagon secretion but should antagonize the stimulatory effects of secretagogues that act via the glucagon receptor's downstream pathways. A key application is to abolish the glucagonostatic effect of GLP-1(9-36), demonstrating the involvement of the glucagon receptor in this process.[8][13][14][15]
-
Insulin Secretion: The effect of this compound on GSIS can be complex due to the dual role of glucagon in stimulating insulin secretion at high glucose and the potential for increased alpha-cell activity due to the blockade of a negative feedback loop. Chronic treatment with a glucagon receptor antagonist has been shown to improve islet sensitivity to glucose and increase insulin secretion in a mouse model of insulin resistance.
-
Calcium Dynamics: As glucagon signaling in alpha-cells can modulate ion channel activity, this compound may alter the pattern of [Ca²⁺]i oscillations. However, glucose-induced suppression of glucagon secretion appears to occur downstream of calcium signaling.[9]
-
Electrophysiology: this compound is anticipated to modulate ion channel currents that are influenced by the glucagon receptor signaling cascade, potentially altering the firing frequency and characteristics of action potentials in alpha-cells.
By employing this compound in these experimental paradigms, researchers can gain valuable insights into the paracrine regulation within the islets of Langerhans and the role of glucagon signaling in both normal physiology and pathological states such as diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Paracrine signaling in islet function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Intercellular Communication in the Islet of Langerhans in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucose-mediated inhibition of calcium-activated potassium channels limits α-cell calcium influx and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. α-cell electrophysiology and the regulation of glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-cell electrophysiology and the regulation of glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. GLP-1 metabolite GLP-1(9-36) is a systemic inhibitor of mouse and human pancreatic islet glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucagon receptor antagonism improves islet function in mice with insulin resistance induced by a high-fat diet. | Lund University [lunduniversity.lu.se]
Application Notes and Protocols for Oral Gavage Administration of L-168049
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-168049 is a potent, selective, and orally active non-peptidyl antagonist of the glucagon receptor (GCGR).[1] It functions as a non-competitive antagonist, making it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of glucagon and for the preclinical assessment of glucagon receptor blockade in metabolic diseases such as type 2 diabetes.[1][2] These application notes provide a comprehensive guide for the preparation and oral gavage administration of this compound in a research setting, with a focus on rodent models.
Mechanism of Action
This compound exerts its effects by binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR). Unlike glucagon, which binds to the extracellular domain, this compound is believed to interact with the transmembrane core of the receptor.[2] This non-competitive binding inhibits the conformational change necessary for receptor activation, thereby blocking the downstream signaling cascade.[2] Specifically, this compound inhibits glucagon-stimulated adenylyl cyclase activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This blockade of the glucagon signaling pathway effectively suppresses glucagon-induced hepatic glucose production.[1]
References
Application Notes: L-168049 in Primary Hepatocyte Culture
Introduction
L-168049 is a potent, selective, and orally active non-peptide antagonist of the glucagon receptor (GCGR).[1][2] In the study of liver physiology and disease, primary hepatocytes are the gold standard in vitro model for metabolic research.[3] this compound is utilized in primary hepatocyte cultures to investigate the roles of glucagon in various hepatic processes, including glucose metabolism, inflammatory signaling, and gene expression. By specifically blocking the GCGR, researchers can elucidate the downstream effects of glucagon signaling and evaluate the therapeutic potential of its antagonism in conditions like type 2 diabetes.[4]
Mechanism of Action
Glucagon exerts its effects on hepatocytes by binding to the GCGR, a G-protein coupled receptor. This binding activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates key downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB promotes the transcription of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK).[5] this compound functions as a non-competitive antagonist, binding to the GCGR to prevent glucagon-induced signal transduction and subsequent cAMP production.[1][2]
Applications in Hepatocyte Research
-
Glucose Metabolism: this compound is used to inhibit glucagon-induced hepatic glucose production. Studies in primary hepatocytes can quantify the reduction in the expression of key gluconeogenic genes like Pck1 and G6pc following this compound treatment.[1]
-
Inflammatory Response: The compound is effective in preventing glucagon-induced expression of inflammatory markers. For instance, in HepG2 liver cells, this compound blocks the increased expression of IL-1β, IL-6, C-reactive protein (CRP), and fibrinogen that is normally stimulated by glucagon.[6]
-
Drug Discovery: As a well-characterized GCGR antagonist, this compound serves as a reference compound in the screening and development of new anti-diabetic drugs targeting the glucagon signaling pathway.
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for this compound, providing researchers with essential information for experimental design.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Binding Affinity) | 3.7 nM | Human Glucagon Receptor (hGR) | [2][6] |
| 63 nM | Murine Glucagon Receptor | [1][2] | |
| 60 nM | Canine Glucagon Receptor | [1] | |
| > 1 µM | Rat, Guinea Pig, Rabbit Glucagon Receptors | [2] | |
| IC₅₀ (Functional Assay) | 41 nM | Inhibition of cAMP synthesis in CHO-hGR cells | [1][2] |
| Molecular Weight | 467.79 g/mol | - | |
| Formula | C₂₄H₂₀BrClN₂O | - | |
| Solubility | ≥10 mg/mL (≥21.38 mM) in DMSO and Ethanol | - | [6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | - | [1] |
Signaling Pathway of Glucagon Receptor Antagonism by this compound
Caption: Glucagon signaling cascade in hepatocytes and its inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO and ethanol.[6] To prepare a 10 mM stock solution, dissolve 4.68 mg of this compound (MW: 467.79 g/mol ) in 1 mL of sterile, anhydrous DMSO.
-
Aliquoting: Vortex briefly to ensure complete dissolution. Dispense into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Culture of Primary Human Hepatocytes
This protocol is adapted from standard procedures for cryopreserved plateable hepatocytes.[7][8]
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte Plating Medium (HPM), e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin.[7]
-
Hepatocyte Maintenance Medium (serum-free)
-
Collagen Type I coated culture plates
-
37°C water bath
-
Sterile conical tubes (15 mL or 50 mL)
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Preparation: Pre-warm HPM in a 37°C water bath. Coat culture plates with Collagen Type I according to the manufacturer's instructions if not pre-coated.
-
Thawing: Quickly thaw the cryovial of hepatocytes in the 37°C water bath for 1.5-2 minutes until only a small ice crystal remains.[7] Do not submerge the cap.
-
Cell Recovery: Wipe the vial with 70% ethanol and transfer the cell suspension into a conical tube containing 5-10 mL of pre-warmed HPM. Rinse the vial with 1 mL of medium from the tube to recover any remaining cells and add it back to the conical tube.
-
Cell Count: Perform a cell count and viability assessment using the trypan blue exclusion method. Viability should be ≥70%.[7]
-
Seeding: Dilute the cell suspension to the desired density in HPM. A typical density for a 24-well plate is 0.2-0.3 x 10⁶ viable cells/well in 0.5 mL of medium.[7]
-
Plating: Add the cell suspension to the collagen-coated plates. Gently shake the plates in a North-South and East-West motion to ensure even distribution. Do not swirl.[7]
-
Attachment: Place the plates in a 37°C, 5% CO₂ incubator. For the first 1-2 hours, gently shake the plates every 20-30 minutes to prevent cells from clumping in the center.[8]
-
Medium Change: After 4-6 hours, once cells have attached, carefully aspirate the plating medium and replace it with fresh, pre-warmed Hepatocyte Maintenance Medium.
-
Culture: The cells are now ready for experimental treatments, typically 24 hours post-plating.
Protocol 3: this compound Treatment to Inhibit Glucagon-Induced Gene Expression
Objective: To determine the efficacy of this compound in blocking glucagon-stimulated transcription of gluconeogenic genes (e.g., PCK1) in primary hepatocytes.
Procedure:
-
Plate Hepatocytes: Seed primary hepatocytes in 24-well collagen-coated plates at a density of 0.25 x 10⁶ cells/well and culture overnight as described in Protocol 2.
-
Prepare Treatment Media:
-
Control Medium: Hepatocyte Maintenance Medium with vehicle (e.g., 0.1% DMSO).
-
This compound Medium: Dilute the 10 mM this compound stock solution into maintenance medium to a final concentration. A typical concentration to ensure full antagonism is 300 nM.[4]
-
Glucagon Medium: Prepare maintenance medium containing glucagon at a final concentration of 10-100 nM.
-
Combination Medium: Prepare medium containing both this compound (300 nM) and glucagon (10-100 nM).
-
-
Pre-treatment: Aspirate the culture medium from the wells. Wash once with sterile PBS. Add the appropriate media to the wells:
-
Groups 1 & 3: Add Control Medium.
-
Groups 2 & 4: Add this compound Medium.
-
Incubate for 1 hour at 37°C to allow for receptor binding.
-
-
Stimulation:
-
Group 1 (Vehicle Control): Add vehicle.
-
Group 2 (this compound only): Add vehicle.
-
Group 3 (Glucagon): Add glucagon to a final concentration of 10-100 nM.
-
Group 4 (this compound + Glucagon): Add glucagon to a final concentration of 10-100 nM.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe changes in gene transcription.
-
Cell Lysis and RNA Extraction: After incubation, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
Downstream Analysis: Extract total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the relative expression levels of target genes (e.g., PCK1, G6PC) normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Experimental Workflow for this compound Treatment
Caption: Workflow for studying this compound effects on gene expression in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 8. bdj.co.jp [bdj.co.jp]
Troubleshooting & Optimization
L-168049 poor solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals during experiments with L-168049.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor (GCGR).[1][2] It functions by binding to the transmembrane core of the receptor, which is a different site from where glucagon binds.[3] This allosteric modulation inhibits the glucagon-stimulated synthesis of cyclic AMP (cAMP), thereby blocking the downstream signaling cascade.[1][3][4]
Q2: In which solvents is this compound soluble?
A2: this compound is a solid compound that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2][5] It is practically insoluble in water.[6] For in vitro assays, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO before further dilution in aqueous buffers.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[1]
Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous medium for my experiment?
A4: This is a common issue with hydrophobic compounds like this compound. While soluble in 100% DMSO, the compound's solubility can dramatically decrease when the percentage of the organic solvent is lowered by dilution in an aqueous buffer. This can cause the compound to precipitate out of the solution. This phenomenon is often referred to as "crashing out".
Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Concentration (mM) | Source(s) |
| DMSO | ≥ 50 mg/mL | 106.89 mM | [1][4] |
| Soluble to 100 mM | 100 mM | [2] | |
| ≥ 10 mg/mL | 21.38 mM | [5] | |
| Ethanol | Soluble to 100 mM | 100 mM | [2] |
| ≥ 10 mg/mL | 21.38 mM | [5] |
Note: The molecular weight of this compound is 467.79 g/mol .[2] Solubility values can vary between batches and may be affected by the purity of the compound and the solvent.
Glucagon Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the glucagon receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 3. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. longdom.org [longdom.org]
Technical Support Center: Optimizing L-168049 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-168049 in in vitro studies.
Crucial Clarification: The Target of this compound
It is critical to note that this compound is a potent and selective glucagon receptor (GCGR) antagonist , not an oxytocin receptor antagonist.[1][2][3] All available scientific literature indicates its activity is specific to the glucagon receptor, where it acts as a non-competitive antagonist.[2][4] For researchers interested in studying the oxytocin receptor, alternative antagonists such as Atosiban or L-368,899 should be considered.[5][6]
This guide will focus on the correct application of this compound as a glucagon receptor antagonist in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-competitive antagonist of the glucagon receptor (GCGR).[2][4] This means it binds to a site on the receptor that is different from the glucagon binding site (an allosteric site) and prevents the receptor from being activated, even when glucagon is bound.[4] Its antagonism leads to the inhibition of glucagon-stimulated downstream signaling pathways, such as cyclic AMP (cAMP) synthesis.[2]
2. What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type, experimental conditions, and the concentration of glucagon being used. However, based on published data, a starting point for concentration ranges can be inferred from its IC50 values. For human glucagon receptors, the IC50 is approximately 3.7 nM.[1][2] For functional inhibition of glucagon-stimulated cAMP synthesis in CHO cells expressing the human glucagon receptor, the IC50 is 41 nM.[2] A common effective dose reported in one study was 0.3 µM.[7] Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments.
3. What are the solubility and storage recommendations for this compound?
-
Solubility: this compound is soluble in DMSO (≥ 50 mg/mL or 106.89 mM) and ethanol (up to 100 mM).[1][3][8] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[1][8]
-
Storage:
4. In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in several in vitro systems, including:
-
Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor.[2]
-
Murine liver membranes.[2]
-
HepG2 cells, where it prevents glucagon-induced increases in inflammatory markers.[3]
-
Mature 3T3L1 adipocytes.[7]
5. Are there any known species-specific differences in the activity of this compound?
Yes, this compound exhibits species-specific differences in its affinity for the glucagon receptor. It has a high affinity for the human receptor (IC50 = 3.7 nM), moderate affinity for murine (IC50 = 63 nM) and canine (IC50 = 60 nM) receptors, and poor affinity for rat, guinea pig, and rabbit receptors (IC50 > 1 µM).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the glucagon concentration used. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). Ensure the glucagon concentration is appropriate for the assay. |
| Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of this compound from powder. Aliquot the new stock solution for single use to avoid freeze-thaw cycles. | |
| Species incompatibility: The in vitro model uses a species with low affinity for this compound (e.g., rat, rabbit). | Use a cell line expressing the human, murine, or canine glucagon receptor. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous media: this compound has low aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions of the stock solution in a suitable solvent before adding to the aqueous medium. |
| Media components: Certain components in the cell culture media may interact with this compound, leading to precipitation.[9][10] | If possible, simplify the media composition for the duration of the experiment. Test the solubility of this compound in the basal media without supplements first. | |
| Observed off-target effects | High concentration: Using excessively high concentrations of this compound may lead to non-specific binding and off-target effects. | Use the lowest effective concentration of this compound determined from dose-response experiments. Include appropriate controls to assess off-target effects. |
| Interaction with other receptors: Although selective, very high concentrations might lead to interactions with other G-protein coupled receptors. | Review literature for known off-target effects of this compound. If available, use a structurally unrelated glucagon receptor antagonist as a control. | |
| Variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect receptor expression and signaling. | Standardize cell culture protocols, including seeding density and passage number. Use a consistent source and lot of cell culture media and supplements. |
| Inaccurate pipetting: Errors in preparing serial dilutions of this compound or glucagon can lead to variability. | Use calibrated pipettes and follow good laboratory practices for preparing solutions. Prepare master mixes for treating multiple wells to ensure consistency. |
Quantitative Data
Table 1: this compound Binding Affinity (IC50)
| Species | Receptor | IC50 (nM) | Reference |
| Human | Glucagon Receptor | 3.7 | [1][2] |
| Murine | Glucagon Receptor | 63 | [1][2] |
| Canine | Glucagon Receptor | 60 | [1][2] |
| Rat | Glucagon Receptor | > 1000 | [2] |
| Guinea Pig | Glucagon Receptor | > 1000 | [2] |
| Rabbit | Glucagon Receptor | > 1000 | [2] |
Table 2: this compound Functional Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Glucagon-stimulated cAMP synthesis | CHO cells expressing human GCGR | IC50 | 41 nM | [2] |
| Glucagon-stimulated adenylyl cyclase | CHO cells expressing human GCGR | Kb | 25 nM | [1] |
| Glucagon-induced IL-1β and IL-6 levels | HepG2 cells | Effective Concentration | 3.7 nM | [3] |
Experimental Protocols
In Vitro Glucagon Receptor Antagonism Assay using this compound
This protocol describes a method to determine the inhibitory effect of this compound on glucagon-stimulated cAMP production in CHO cells stably expressing the human glucagon receptor (CHO-hGCGR).
Materials and Reagents:
-
CHO-hGCGR cells
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics)
-
This compound
-
Glucagon
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed CHO-hGCGR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of glucagon in an appropriate buffer (as recommended by the manufacturer).
-
Prepare a working solution of glucagon in serum-free cell culture medium at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the glucagon working solution to all wells except for the basal control wells (which receive only medium).
-
Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by expressing the results as a percentage of the response to glucagon in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
Caption: Glucagon receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro glucagon receptor antagonism assay.
Caption: Troubleshooting logic for lack of this compound inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
L-168049 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-168049. It includes details on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. The following tables summarize the recommended storage conditions for this compound in both solid form and in solution.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration | Stability |
| -20°C | Up to 4 years | Stable[1] |
| 4°C | Up to 2 years | Stable[2] |
| Room Temperature | Short-term (shipping) | Stable[1] |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 6 months[2][3] |
| DMSO | -20°C | Up to 1 month[2][3] |
| Ethanol | -80°C | Up to 6 months |
| Ethanol | -20°C | Up to 1 month |
Note: For solutions, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Solubility
Understanding the solubility of this compound is crucial for preparing stock solutions and ensuring complete dissolution for your experiments.
Table 3: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL (≥ 106.89 mM)[2][4] |
| DMSO | Soluble to 100 mM |
| DMSO | ≥ 10 mg/mL[1] |
| Ethanol | Soluble to 100 mM |
| Ethanol | ≥ 10 mg/mL[1] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product.[2]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend using anhydrous DMSO or ethanol.[1] For example, to prepare a 10 mM stock solution in DMSO, add 2.138 mL of DMSO to 10 mg of this compound (Molecular Weight: 467.79 g/mol ). Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: Can I store this compound solutions at 4°C?
A2: Long-term storage of this compound solutions at 4°C is not recommended. For short-term storage (a few days), 4°C may be acceptable, but for longer periods, it is best to store aliquots at -20°C or -80°C to minimize degradation.[2][3]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gently warm the solution to 37°C for a short period and vortex to redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the compound has degraded.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Store solutions in amber vials or cover them with aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly according to the recommended conditions. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Solution: Verify that the compound is fully dissolved in the solvent. Use a vortex or sonication to aid dissolution. Visually inspect the solution for any particulate matter before use.
-
-
Possible Cause 3: Incorrect Concentration.
-
Solution: Double-check all calculations for the preparation of the stock solution and subsequent dilutions. If possible, verify the concentration using an analytical method such as UV-Vis spectroscopy.
-
Issue 2: Observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Presence of Impurities or Degradation Products.
-
Solution: This could indicate degradation of this compound. Review the storage and handling procedures. If degradation is suspected, a fresh vial of the compound should be used. It is important to note that specific degradation pathways for this compound have not been publicly documented.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all solvents and equipment used for sample preparation are clean and of high purity. Run a blank sample (solvent only) to rule out contamination from the analytical system.
-
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol provides a general framework for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as a mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
A suitable starting HPLC method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of this compound remaining and identify the formation of any degradation products.
-
Caption: A generalized workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Enhancing L-168049 Bioavailability for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the bioavailability of L-168049 in animal studies.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with this compound show high potency, but I'm observing low or inconsistent efficacy in my animal models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then be absorbed into the bloodstream. This compound is a lipophilic molecule with poor aqueous solubility, which can limit its dissolution and subsequent absorption, leading to low and variable systemic exposure.[1][2]
Q2: What are the initial physicochemical properties of this compound I should be aware of before designing my in vivo studies?
A2: Understanding the fundamental properties of this compound is crucial for developing an appropriate formulation. Key characteristics are summarized in the table below. The compound's high molecular weight and poor aqueous solubility are primary indicators that bioavailability may be a challenge.
Q3: this compound is described as "orally active." Why am I still facing bioavailability issues?
A3: While this compound is reported to be orally active, this term indicates that the compound can elicit a biological response when administered orally.[3] It does not, however, guarantee optimal or consistent absorption. The original formulation used in early studies may have been sufficient to demonstrate activity, but it may not be optimized for robust and reproducible preclinical studies. Factors such as dose level, animal species, and the specific vehicle used can significantly impact the observed bioavailability.
Q4: Which animal species are most suitable for studying this compound, and does this choice impact bioavailability assessment?
A4: The choice of animal model is critical. This compound exhibits species-specific affinity for the glucagon receptor. It has high affinity for human, murine, and canine receptors, but poor affinity for rat, guinea pig, and rabbit receptors.[3] Therefore, mice and dogs are more appropriate models for efficacy studies. Bioavailability can differ between species due to physiological differences in their GI tracts. It is advisable to conduct pharmacokinetic studies in the chosen efficacy model to correlate plasma concentrations with the pharmacological response.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low systemic exposure (low AUC) after oral dosing. | Poor dissolution of this compound in the GI tract. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area for dissolution. Techniques like micronization or nanomilling can be employed.[1][4] 2. Formulation with Solubilizing Agents: Develop a formulation using co-solvents, surfactants, or cyclodextrins to enhance solubility. (See Protocol 1)[5][6] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve absorption.[5][7] |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before and during dosing.[8] 2. Standardize Fed/Fasted State: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals.[8] 3. Switch to a Solution or Emulsion: These formulations provide the drug in a pre-dissolved state, which can lead to more consistent absorption compared to suspensions. |
| Precipitation of the compound in the dosing vehicle or upon administration. | The compound's solubility limit is exceeded in the formulation or upon dilution in the GI fluids. | 1. Conduct Solubility Screening: Systematically screen different pharmaceutically acceptable vehicles to find one that can dissolve this compound at the desired concentration. (See Protocol 1) 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to help maintain a supersaturated state and prevent precipitation.[8] 3. pH Adjustment: If the solubility of this compound is pH-dependent, consider buffering the formulation. |
| No observed efficacy despite detectable plasma levels. | The plasma concentrations achieved are below the therapeutic threshold. | 1. Increase the Dose: If toxicity is not a concern, a higher dose may be required to achieve therapeutic concentrations. 2. Optimize the Formulation: A more efficient formulation can increase the bioavailability, leading to higher plasma concentrations at the same dose. (See Protocol 2) 3. Consider Alternative Dosing Routes: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can bypass absorption barriers, though these are not substitutes for oral bioavailability studies. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀BrClN₂O | [9] |
| Molecular Weight | 467.79 g/mol | [10] |
| Solubility | Soluble to 100 mM in DMSO and ethanol. | [3] |
| Mechanism of Action | Non-competitive glucagon receptor (GCGR) antagonist. | [11][12] |
| Potency (IC₅₀) | Human GCGR: 3.7 nM Murine GCGR: 63 nM Canine GCGR: 60 nM Rat, Guinea Pig, Rabbit GCGR: >1 µM | [3] |
Experimental Protocols
Protocol 1: Screening of Vehicles for Improved this compound Solubility
Objective: To identify a suitable vehicle system that can dissolve this compound at a target concentration for in vivo dosing.
Materials:
-
This compound powder
-
A selection of GRAS (Generally Recognized As Safe) solvents and excipients:
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL
-
Lipids: Medium-chain triglycerides (MCT oil), Sesame oil
-
-
Vortex mixer
-
Thermostatic shaker
Methodology:
-
Prepare Vehicle Blends: Create a matrix of vehicle blends. Examples include:
-
20% PEG 400 / 80% Saline (v/v)
-
10% Ethanol / 40% PEG 400 / 50% Water (v/v/v)
-
5% Cremophor® EL / 95% Water (v/v)
-
10% Polysorbate 80 / 90% MCT oil (v/v)
-
-
Determine Equilibrium Solubility:
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each vehicle blend.
-
Vortex thoroughly to ensure initial mixing.
-
Place the samples in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Select the Optimal Vehicle: Choose the vehicle system that provides the desired concentration with good physical stability (i.e., no precipitation upon standing).
Protocol 2: Preparation and In Vivo Evaluation of a Co-solvent Formulation
Objective: To prepare a co-solvent formulation of this compound and evaluate its pharmacokinetic profile in mice.
Materials:
-
This compound
-
PEG 400
-
Ethanol, USP grade
-
Sterile water for injection
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
Methodology:
-
Formulation Preparation:
-
Based on the results from Protocol 1, select a co-solvent system (e.g., 10% Ethanol / 40% PEG 400 / 50% Water).
-
First, dissolve the required amount of this compound in ethanol.
-
Add PEG 400 and vortex until a clear solution is formed.
-
Slowly add the water while vortexing to create the final formulation.
-
Prepare a fresh formulation on the day of the experiment.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week.
-
Fast the mice for 4 hours prior to dosing (with free access to water).
-
Administer the this compound formulation via oral gavage at a target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
Include a control group receiving the vehicle only.
-
-
Blood Sampling:
-
Collect sparse blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Calculation:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare these parameters to those obtained from a simple suspension to determine the improvement in bioavailability.
-
Visualizations
Caption: Mechanism of action of this compound as a non-competitive antagonist of the glucagon receptor.
Caption: Workflow for improving the bioavailability of this compound for animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Vehicle Selection for L-168049
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo delivery of L-168049, a potent and selective glucagon receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active non-competitive antagonist of the glucagon receptor (GCGR). It binds with high affinity to human, murine, and canine glucagon receptors. Its mechanism involves interacting with the transmembrane core of the receptor, which in turn inhibits glucagon-stimulated adenylyl cyclase activity and subsequent cAMP synthesis.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound. Its solubility has been determined in common organic solvents, which is a critical starting point for developing an in vivo formulation.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.78 | 100 |
| Ethanol | 46.78 | 100 |
| Data sourced from Tocris Bioscience. |
Q3: Which animal species are suitable for in vivo studies with this compound?
A3: this compound exhibits species-specific affinity. It has high affinity for the human glucagon receptor, moderate affinity for murine and canine receptors, and poor affinity for rat, guinea pig, and rabbit receptors. Therefore, mice are a suitable rodent model for efficacy studies.[1]
Q4: What are the general categories of vehicles for oral delivery of hydrophobic compounds like this compound?
A4: For hydrophobic molecules, oral formulations often require solubilizing agents or suspension systems.[2] Common strategies include:
-
Co-solvent formulations: Using a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible solvents (like polyethylene glycol).[3]
-
Suspensions: Dispersing the solid compound in an aqueous medium containing a suspending agent, such as carboxymethyl cellulose (CMC).[4][5][6]
-
Lipid-based formulations: Dissolving the compound in oils or using surfactants to create emulsions or micellar solutions.[2]
Glucagon Receptor Signaling & this compound Inhibition
Caption: this compound allosterically inhibits the glucagon receptor.
Troubleshooting Guide
Q5: My this compound formulation is precipitating after preparation or upon dilution. What should I do?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the final vehicle composition. This is a common issue when diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.
Caption: Decision tree for troubleshooting formulation precipitation.
Q6: I am observing signs of toxicity or irritation in my animals after oral gavage. What are the potential causes?
A6: Toxicity can stem from the compound itself or, more commonly, from the vehicle components, especially at high concentrations.
-
Vehicle Toxicity: High percentages of DMSO can cause local irritation and systemic toxicity.[7] Ensure the final concentration of any organic solvent is within acceptable limits (see table below).
-
Formulation pH/Osmolality: Extreme pH or high osmolality can cause gastrointestinal irritation.[8] Whenever possible, the pH of the final formulation should be adjusted to a range of 5-9.[8]
-
Gavage Procedure: Improper oral gavage technique can cause physical injury, stress, or accidental administration into the lungs.[9] Ensure personnel are properly trained.
Vehicle Selection and Formulation Protocol
Vehicle Component Data for Oral Gavage in Mice
The selection of a vehicle requires balancing the need for solubility with the potential for toxicity. The following table summarizes common excipients.
| Vehicle Component | Role | Typical Concentration Range | Notes & Potential Issues |
| DMSO | Primary Solvent | < 10% | Oral LD50 is high (~4-7 mL/kg), but concentrations above 10% can be irritating.[10][11][12] |
| PEG300 / PEG400 | Co-solvent | 30 - 60% | Generally well-tolerated. Can cause kidney and liver effects with long-term administration.[13][14] |
| Tween 80 (Polysorbate 80) | Surfactant / Emulsifier | 0.5 - 10% | Helps maintain solubility and can improve absorption.[15][16] Doses above 10% may cause GI irritation.[7] |
| CMC (Sodium Carboxymethyl Cellulose) | Suspending Agent | 0.5 - 2% | Forms a viscous solution to keep insoluble particles suspended. Generally considered safe and inert.[2][17] |
| Corn Oil | Lipid Vehicle | Up to 90% | Useful for highly lipophilic compounds. Can influence host metabolism in some disease models.[2][18] |
| Saline / Water | Diluent | As required | The ideal diluent when solubility permits.[2] |
Recommended Workflow for Vehicle Selection
Caption: Logical workflow for selecting an in vivo oral vehicle.
Experimental Protocol: Preparation of an this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% w/v Carboxymethyl Cellulose (CMC), suitable for a 50 mg/kg dose in a 25g mouse (volume: 125 µL).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sodium Carboxymethyl Cellulose (CMC), low viscosity
-
Sterile Water for Injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile stir bar
-
Stir plate
-
Analytical balance and weigh boats
-
Pipettes and sterile tips
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 250 mg of CMC and add it to a 50 mL sterile conical tube.
-
Add approximately 40 mL of sterile water.
-
Add a sterile stir bar and place the tube on a stir plate. Stir vigorously at room temperature overnight, or until the CMC is fully dissolved and the solution is clear and viscous.
-
Bring the final volume to 50 mL with sterile water and mix thoroughly. This is your vehicle.
-
-
Prepare the this compound Dosing Suspension (for 10 mL):
-
Calculate the required amount of this compound. For a 10 mg/mL suspension, you will need 100 mg for a 10 mL final volume.
-
Weigh 100 mg of this compound into a new 15 mL sterile conical tube.
-
Add a small volume of DMSO (e.g., 200 µL) to wet the powder and create a smooth paste. This step, known as "wetting," helps prevent clumping when the main vehicle is added.
-
While vortexing the tube at a medium speed, slowly add the 0.5% CMC vehicle drop by drop for the first few mL.
-
Once a uniform slurry is formed, add the remaining CMC vehicle to bring the total volume to 10 mL.
-
Continue to vortex for 2-3 minutes to ensure the suspension is homogenous.
-
Visually inspect for any large aggregates. The final product should be a uniform, milky suspension.
-
-
Administration:
-
Before each gavage session, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Use an appropriately sized oral gavage needle (e.g., 20G for mice) to administer the required volume to the animal.
-
Always prepare a fresh suspension daily. Do not store the final suspension for extended periods as particle settling and aggregation can occur.
-
References
- 1. Generation of mice expressing the human glucagon receptor with a direct replacement vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxymethyl cellulose-based oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gadconsulting.com [gadconsulting.com]
- 9. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
L-168049 Technical Support Center: Minimizing Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the glucagon receptor antagonist L-168049 in cell culture. The following troubleshooting guides and FAQs are designed to help you minimize potential toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and non-competitive antagonist of the glucagon receptor (GCGR).[1][2] It functions by binding to the human glucagon receptor and inhibiting the signaling cascade initiated by glucagon. Specifically, it blocks glucagon-stimulated adenylyl cyclase activity, which in turn prevents the synthesis of cyclic AMP (cAMP).[1] this compound interacts with the transmembrane core of the receptor.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol, typically up to 100 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Repeated freeze-thaw cycles should be avoided.
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration is highly dependent on the cell line and the specific glucagon receptor being studied (human, murine, etc.). This compound has an IC50 of 41 nM for inhibiting glucagon-stimulated cAMP synthesis in CHO cells expressing the human glucagon receptor.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: I am not seeing any effect of this compound in my rat- or mouse-derived cells. Why?
A4: this compound exhibits significant species selectivity. It is very potent against the human glucagon receptor (IC50 = 3.7 nM) but has lower affinity for murine (IC50 = 63 nM) and canine (IC50 = 60 nM) receptors.[1] Its affinity for rat, guinea pig, and rabbit glucagon receptors is very poor (IC50 > 1 µM). Therefore, much higher concentrations may be needed for murine cells, and it may be ineffective in rat-derived cell lines.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. For sensitive cell lines, a final concentration of 0.1% or lower is advisable. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to differentiate between compound effects and solvent effects.
Data Summary Tables
Table 1: Potency of this compound Across Different Species
| Target Receptor | Assay Type | IC50 Value | Reference |
| Human Glucagon Receptor | Binding Affinity | 3.7 nM | [1] |
| Murine Glucagon Receptor | Binding Affinity | 63 nM | [1] |
| Canine Glucagon Receptor | Binding Affinity | 60 nM | [1] |
| Rat, Guinea Pig, Rabbit Receptors | Binding Affinity | > 1000 nM | |
| Human Glucagon Receptor (in CHO cells) | Functional (cAMP Synthesis Inhibition) | 41 nM | [1] |
Table 2: Solubility and Stock Solution Preparation
| Parameter | Recommendation | Reference |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2] |
| Alternative Solvent | Ethanol | [2] |
| Maximum Solubility | ≥ 50 mg/mL in DMSO (106.89 mM) | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [1] |
| Final DMSO in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% | General Best Practice |
Visualized Signaling Pathway and Workflows
Caption: Mechanism of this compound as a non-competitive glucagon receptor antagonist.
Caption: Troubleshooting workflow for addressing high cytotoxicity with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High or Unexpected Cell Death | 1. This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal non-toxic range.[4][5] |
| 2. Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v). Run a parallel experiment with a vehicle control (medium + DMSO, no this compound) to confirm that the observed toxicity is not from the solvent. | |
| 3. Compound instability. | This compound stock solutions should be stored correctly at -80°C for long-term use.[1] Prepare working dilutions fresh for each experiment from a thawed aliquot. Avoid multiple freeze-thaw cycles. | |
| 4. Extended incubation time. | Cytotoxic effects can accumulate over time. Determine the optimal treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours).[6] | |
| 5. Cell line sensitivity. | Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic for one cell line may be toxic to another. Always establish a baseline toxicity profile for each new cell line. | |
| Inconsistent or No Biological Effect | 1. Incorrect species or cell line. | Confirm that your cell line expresses the glucagon receptor from a species sensitive to this compound (human > mouse/dog >> rat). The compound is largely ineffective on rat glucagon receptors. |
| 2. Lack of glucagon stimulation. | As a glucagon receptor antagonist, this compound's effect is observed as an inhibition of glucagon-induced activity. Ensure your assay includes stimulation with an appropriate concentration of glucagon to activate the signaling pathway you intend to block. | |
| 3. This compound concentration is too low. | Refer to your dose-response data to ensure you are using a concentration sufficient to antagonize the glucagon receptor. For human receptors, concentrations should typically be in the nanomolar range.[1] | |
| 4. Degraded compound. | Use freshly prepared dilutions for each experiment to rule out compound degradation due to improper storage or handling. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cell Viability Dose-Response Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound and determining its IC50 value.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a 2X vehicle control (medium with the highest DMSO concentration you will use).
-
Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and vehicle controls. Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assessment: After incubation, measure cell viability using a preferred method (e.g., CellTiter-Glo®, MTT, or resazurin reduction assay) according to the manufacturer's instructions.
-
Data Analysis:
Caption: Experimental workflow for a cell viability dose-response assay.
Protocol 2: Functional Assessment of this compound via cAMP Inhibition Assay
This protocol confirms that this compound is actively antagonizing the glucagon receptor in your cell model.
-
Cell Culture: Culture cells expressing the glucagon receptor of interest in an appropriate plate format.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed, sub-maximal concentration of glucagon (e.g., EC80) to all wells except for the negative control. Incubate for a time known to produce a robust cAMP response (e.g., 10-15 minutes).
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis:
-
Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration to determine the functional IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitory Mechanism of an Allosteric Antibody Targeting the Glucagon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
L-168049 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-168049, a potent and selective non-competitive antagonist of the human glucagon receptor.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our assays. What are the potential causes?
A1: Several factors can contribute to lower than expected potency. Consider the following:
-
Species Specificity: this compound exhibits significant species-specific differences in affinity. It is highly potent for the human glucagon receptor (IC50 = 3.7 nM) but shows moderate affinity for murine (IC50 = 63 nM) and canine (IC50 = 60 nM) receptors.[1][2] Its affinity for rat, guinea pig, and rabbit glucagon receptors is poor (IC50 > 1 µM).[2] Ensure you are using a cell line or animal model that expresses the human glucagon receptor for optimal potency.
-
Assay Conditions: The presence of certain ions can influence the binding affinity. For instance, the IC50 of this compound for the glucagon receptor is 3.7 nM in the absence of MgCl2 and 179 nM in its presence.[3] Review your buffer compositions and consider the impact of divalent cations.
-
Compound Stability and Solubility: this compound is soluble in DMSO and ethanol.[2][3] Ensure that your stock solutions are properly prepared and that the final concentration of the solvent in your assay medium is not affecting cell viability or receptor function. Improper storage can also lead to compound degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Glucagon Concentration: As a non-competitive antagonist, this compound's inhibitory effect will be influenced by the concentration of glucagon used to stimulate the receptor. Ensure you are using a consistent and appropriate concentration of glucagon in your functional assays.
Q2: What are the appropriate positive and negative controls for an experiment using this compound?
A2: Proper controls are critical for interpreting your results.
-
Positive Controls:
-
Glucagon Stimulation: In functional assays measuring cAMP production, a positive control would be the stimulation of cells with glucagon alone to demonstrate that the receptor is functional and the signaling pathway is intact.
-
Known Antagonist (if available): If you have access to another validated glucagon receptor antagonist, it can be used as a positive control for inhibition.
-
-
Negative Controls:
-
Vehicle Control: A vehicle control (e.g., DMSO or ethanol at the same final concentration as your this compound treatment) is essential to ensure that the solvent is not causing any effects.
-
Untreated Cells: An untreated cell group should be included to establish a baseline for your measurements.
-
Cells not expressing the receptor: If possible, using a parental cell line that does not express the glucagon receptor can serve as an excellent negative control to demonstrate the specificity of the observed effects.
-
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound is orally active and has been used in in vivo studies.[1][2] For example, it has been shown to suppress glucagon signaling in mice when administered orally at a dose of 50 mg/kg.[1] It has also been used in drinking water at a concentration of 1 µM to inhibit glucagon-induced effects in mice.[3]
Q4: How does this compound inhibit the glucagon receptor?
A4: this compound is a non-competitive antagonist.[1][4] This means it does not compete with glucagon for the same binding site. Instead, it binds to an allosteric site on the receptor, specifically within the transmembrane core, which changes the receptor's conformation and prevents it from being activated by glucagon.[4] This results in a decrease in the maximal stimulation observed with glucagon and an increase in the apparent EC50 for glucagon.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Binding Affinity (IC50)
| Species/Condition | Receptor | IC50 (nM) | Reference |
| Human | Glucagon Receptor | 3.7 | [1][2][3] |
| Human (with MgCl2) | Glucagon Receptor | 179 | [3] |
| Murine | Glucagon Receptor | 63 | [1][2] |
| Canine | Glucagon Receptor | 60 | [1][2] |
| Rat | Glucagon Receptor | > 1000 | [2] |
| Guinea Pig | Glucagon Receptor | > 1000 | [2] |
| Rabbit | Glucagon Receptor | > 1000 | [2] |
Table 2: this compound Functional Activity
| Assay | Cell Line/System | Parameter | Value (nM) | Reference |
| cAMP Synthesis Inhibition | CHO cells (human glucagon receptor) | IC50 | 41 | [1][2] |
| Adenylyl Cyclase Stimulation | CHO cells (human glucagon receptor) | Kb | 25 | [1] |
Experimental Protocols and Troubleshooting
Protocol 1: Glucagon-Stimulated cAMP Accumulation Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on glucagon-stimulated cAMP production in CHO cells expressing the human glucagon receptor.
Methodology:
-
Cell Culture: Culture CHO cells expressing the human glucagon receptor in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with Antagonist:
-
Wash the cells with a serum-free assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Stimulation with Glucagon:
-
Add a fixed concentration of glucagon (e.g., 100 pM) to the wells containing this compound or vehicle.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide for cAMP Assay:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low or no glucagon-stimulated cAMP signal | Poor receptor expression, inactive glucagon, incorrect assay buffer. | Verify receptor expression via Western blot or qPCR. Use freshly prepared glucagon solutions. Ensure the assay buffer does not contain components that inhibit adenylyl cyclase. |
| Incomplete inhibition at high this compound concentrations | Compound precipitation, insufficient pre-incubation time, very high glucagon concentration. | Check the solubility of this compound in your assay buffer. Optimize the pre-incubation time. Use a glucagon concentration at or near its EC50 for stimulation. |
Protocol 2: Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to the human glucagon receptor using a competitive binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human glucagon receptor.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes
-
A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon)
-
Varying concentrations of unlabeled this compound (competitor)
-
Assay buffer
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the competition curve.
-
Troubleshooting Guide for Radioligand Binding Assay:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High non-specific binding | Insufficient washing, poor quality radioligand, filter plate not properly pre-treated. | Optimize the number and volume of washes. Use a fresh batch of radioligand. Pre-treat the filter plate with a blocking agent (e.g., polyethyleneimine). |
| Low specific binding signal | Low receptor expression in membranes, degraded radioligand, insufficient incubation time. | Use membranes with higher receptor density. Check the quality and age of the radioligand. Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent results | Inaccurate protein concentration of membrane preparations, pipetting errors. | Accurately determine the protein concentration of your membrane stocks. Ensure precise pipetting of all components. |
Visualizations
Caption: Glucagon signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for testing this compound's antagonist activity.
References
Validation & Comparative
L-168049 vs. Other Glucagon Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the non-peptide glucagon receptor antagonist L-168049 with other notable small-molecule antagonists. The information presented is intended to assist researchers in evaluating the performance and characteristics of these compounds for preclinical and clinical research in the context of type 2 diabetes and other metabolic disorders.
Introduction to Glucagon Receptor Antagonism
The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), plays a crucial role in glucose homeostasis. In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Consequently, antagonizing the glucagon receptor is a promising therapeutic strategy to lower blood glucose levels. This guide focuses on a comparative analysis of this compound and other small-molecule glucagon receptor antagonists, highlighting their biochemical potency and mechanism of action.
Quantitative Comparison of Glucagon Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selected small-molecule glucagon receptor antagonists. The data is primarily presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of a specific biological response, such as radioligand binding or glucagon-stimulated cAMP production.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Mechanism of Action | Reference |
| This compound | Human Glucagon Receptor | Radioligand Binding | 3.7 | Non-competitive | [1] |
| Human Glucagon Receptor | cAMP Functional Assay | 41 | Non-competitive | [1] | |
| Murine Glucagon Receptor | Radioligand Binding | 63 | Non-competitive | [1] | |
| Canine Glucagon Receptor | Radioligand Binding | 60 | Non-competitive | [1] | |
| BAY 27-9955 | Human Glucagon Receptor | Radioligand Binding | 110 | Competitive | |
| Human Glucagon Receptor | cAMP Functional Assay | 46 | Competitive | ||
| MK-0893 | Human Glucagon Receptor | Radioligand Binding | 6.6 | Competitive | |
| Human Glucagon Receptor | cAMP Functional Assay | 15.7 | Competitive | ||
| LY2409021 | Human Glucagon Receptor | Not Specified | 1.8 | Not Specified | |
| MK-3577 | Human Glucagon Receptor | cAMP Functional Assay | 8.3 | Not Specified | [2][3] |
| Human Glucagon Receptor | Glucagon Challenge (in vivo model) | 13.9 | Not Specified | [4] | |
| PF-06291874 | Human Glucagon Receptor | Not Specified | Potent (specific IC50 not provided in sources) | Not Specified | [5][6] |
Mechanism of Action
Glucagon receptor antagonists can be broadly categorized based on their mechanism of action:
-
Competitive Antagonists: These compounds bind to the same site on the glucagon receptor as the natural ligand, glucagon, thereby directly competing with it and preventing its binding and subsequent receptor activation. BAY 27-9955 and MK-0893 are examples of competitive antagonists.
-
Non-competitive (Allosteric) Antagonists: These molecules, such as this compound, bind to a site on the receptor that is distinct from the glucagon binding site.[7] This binding induces a conformational change in the receptor that prevents its activation, even when glucagon is bound.[7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these antagonists, the following diagrams are provided.
Caption: Glucagon Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50) of a test compound for the glucagon receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human glucagon receptor (e.g., CHO-hGCGR).
-
Radioligand: [125I]-glucagon.
-
Test compounds (e.g., this compound, BAY 27-9955) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-glucagon, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled glucagon).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Functional Assay
This assay measures the ability of a glucagon receptor antagonist to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production.
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO-hGCGR).
-
Glucagon.
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight to allow for attachment.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically the EC80 concentration, the concentration that elicits 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of glucagon-stimulated cAMP production.
Conclusion
This compound is a potent, non-competitive antagonist of the human glucagon receptor. When compared to other small-molecule antagonists, it exhibits high affinity in radioligand binding assays. The choice of a glucagon receptor antagonist for research or therapeutic development will depend on a variety of factors, including the desired mechanism of action (competitive vs. non-competitive), pharmacokinetic properties, and in vivo efficacy and safety profiles. The data and protocols presented in this guide are intended to provide a foundation for such comparative evaluations.
References
- 1. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 2. MK-3577 | GCGR antagonist | Probechem Biochemicals [probechem.com]
- 3. MK-3577 | 1019112-29-8 | Glucagon Receptor | MOLNOVA [molnova.com]
- 4. A semi-mechanistic model for the effects of a novel glucagon receptor antagonist on glucagon and the interaction between glucose, glucagon, and insulin applied to adaptive phase II design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of L-168049 Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of L-168049, a potent, selective, and orally active non-competitive glucagon receptor antagonist, in various preclinical animal models. The data presented is intended to inform researchers on the differential effects of this compound across species and disease models, aiding in the design and interpretation of future studies.
Summary of In Vivo Efficacy
This compound has demonstrated efficacy in blocking glucagon signaling in murine models, although its affinity for the murine glucagon receptor is lower than for the human receptor. The following table summarizes the available quantitative data from a study utilizing liver-specific glucose-6-phosphatase knockout (L-G6pc-/-) mice, a model that mimics glycogen storage disease type Ia and is sensitive to glucagon signaling for extrahepatic gluconeogenesis.
| Animal Model | Treatment Protocol | Efficacy Endpoint | Result |
| L-G6pc-/- Mice | Single oral dose of 50 mg/kg | Decrease in Pck1 mRNA expression in the liver | 50% reduction 6 hours post-administration[1] |
| L-G6pc-/- Mice | Single oral dose of 50 mg/kg | Prevention of G6pc mRNA expression increase in kidney and intestine (6-hour fast) | This compound prevented the fasting-induced increase[1] |
Species-Specific Receptor Affinity
A critical factor influencing the in vivo efficacy of this compound is its differential affinity for the glucagon receptor across various species. This highlights the importance of selecting appropriate animal models for preclinical evaluation.
| Species | Glucagon Receptor IC50 |
| Human | 3.7 nM[1][2] |
| Murine (Mouse) | 63 nM[1][2] |
| Canine (Dog) | 60 nM[1][2] |
| Rat | > 1 μM[2] |
| Guinea Pig | > 1 μM[2] |
| Rabbit | > 1 μM[2] |
The significantly lower affinity for the rat, guinea pig, and rabbit glucagon receptors suggests these models may not be suitable for evaluating the in vivo efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in this guide.
In Vivo Administration of this compound in L-G6pc-/- Mice
-
Animal Model: Liver-specific glucose-6-phosphatase knockout (L-G6pc-/-) mice.
-
Compound Administration: this compound was administered orally (p.o.) at a dose of 50 mg/kg of body weight.[1]
-
Fasting Protocol: For the evaluation of extrahepatic gluconeogenesis, mice were fasted for 6 hours prior to tissue collection.[1]
-
Tissue Collection and Analysis: Livers, kidneys, and intestines were collected 6 hours after administration of this compound.[1] mRNA expression of key gluconeogenic enzymes, Pck1 and G6pc, was quantified to assess the biological activity of this compound.[1]
Oral Administration of Drugs in Mice (General Protocol)
For researchers planning oral administration studies, a voluntary administration method can minimize stress and injury associated with gavage.
-
Jelly Preparation:
-
Prepare a 2% sucralose solution in water.
-
Dissolve gelatin powder in the sucralose solution with stirring and gentle heating (55-60°C) until the solution is clear.
-
Incorporate the drug, dissolved in a suitable vehicle, into the warm gelatin solution. Flavoring essence can be added to improve palatability.
-
Aliquot the mixture into a multi-well plate and allow it to set at 4°C.
-
-
Training and Administration:
-
Acclimate mice to the jelly by providing a plain version for several days.
-
On the day of the experiment, provide a pre-weighed amount of the drug-containing jelly to each mouse.
-
This method can be adapted for oral glucose tolerance tests by incorporating glucose into the jelly.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
L-168049: A Comparative Analysis of its Specificity for Human vs. Rodent Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide glucagon receptor antagonist, L-168049, and its differential specificity for human versus rodent glucagon receptors. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways to support research and development efforts in the field of metabolic diseases.
Summary of In Vitro Activity
This compound exhibits a marked species-specific difference in its affinity for the glucagon receptor (GCGR). It is a highly potent antagonist of the human glucagon receptor, with significantly lower affinity for rodent receptors, particularly the rat receptor. This difference is critical for the design and interpretation of preclinical studies.
Binding Affinity
The binding affinity of this compound to the glucagon receptor has been determined through radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand, are summarized below.
| Receptor Species | IC50 (nM) | Reference |
| Human | 3.7 | [1][2][3] |
| Murine (Mouse) | 63 | [1][2][3] |
| Rat | > 1000 | [1][2] |
| Canine | 60 | [1][2][3] |
| Rabbit | > 1000 | [1][2] |
| Guinea Pig | > 1000 | [1][2] |
Functional Activity
The antagonist activity of this compound was assessed by its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) synthesis in cells expressing the glucagon receptor.
| Cell Line/Tissue | Receptor Species | IC50 (nM) | Reference |
| CHO cells expressing hGCGR | Human | 41 | [1][2][3] |
| Murine liver membranes | Murine | Not explicitly quantified, but shown to be effective | [1][2] |
Selectivity Profile
This compound demonstrates high selectivity for the glucagon receptor over the highly homologous glucagon-like peptide-1 receptor (GLP-1R).
| Receptor | Activity | Concentration | Reference |
| Human GLP-1R | No inhibition of binding | Up to 10 µM | [4] |
In Vivo Efficacy in Rodent Models
Despite its lower affinity for the murine glucagon receptor, this compound has been shown to be orally active and effective in rodent models, particularly in mice.
| Animal Model | Treatment | Effect | Reference |
| High-Fat Diet-fed Mice | Chronic oral administration of a glucagon receptor antagonist (300 mg/kg, once daily) | Reduced fasting plasma glucose | [5] |
| db/db mice and HFD/STZ-induced T2D mice | Administration of a GCGR monoclonal antibody | Lowered blood glucose and improved glucose tolerance | [6] |
It is important to note that the doses required to achieve efficacy in rodents are significantly higher than what might be predicted from its affinity for the human receptor, reflecting the species-specific differences in binding.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the IC50 of this compound.
-
Membrane Preparation: Membranes from cells or tissues expressing the glucagon receptor (e.g., CHO cells stably expressing human GCGR, or mouse liver) are prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
cAMP Functional Assay
This protocol describes the general steps to measure the functional antagonist activity of this compound.
-
Cell Culture: Cells expressing the target glucagon receptor (e.g., CHO-hGCGR) are cultured in appropriate media.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.
-
Glucagon Stimulation: A fixed concentration of glucagon (typically the EC80) is added to the cells to stimulate cAMP production.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production is determined as the IC50 value.
Glucagon Receptor Signaling Pathway
The binding of glucagon to its G-protein coupled receptor (GPCR) activates a signaling cascade that leads to the production of cAMP, a key second messenger in glucagon's metabolic effects. This compound acts as a non-competitive antagonist, inhibiting this pathway.
Conclusion
This compound is a valuable research tool for studying the physiological and pathophysiological roles of the glucagon receptor. Its high affinity and selectivity for the human glucagon receptor make it a potent antagonist in human-based assay systems. However, its significantly lower affinity for rodent receptors necessitates careful consideration in the design and interpretation of preclinical animal studies. The pronounced species specificity underscores the importance of using appropriate models and dose levels when translating findings from animal models to human physiology. Further investigation into its selectivity against other related receptors, such as the GIP receptor, would provide a more complete understanding of its pharmacological profile.
References
- 1. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 2. Landmark studies on the glucagon subfamily of GPCRs: from small molecule modulators to a crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon receptor antagonism improves islet function in mice with insulin resistance induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities and signaling pathways of the human oxytocin receptor (OTR) and the related vasopressin receptors (V1a, V1b, and V2). The information presented is intended to assist researchers in understanding the cross-reactivity profiles of endogenous ligands and in the design and interpretation of experiments targeting these receptors.
Ligand Binding Affinities: A Quantitative Comparison
The binding affinities of the endogenous ligands, oxytocin (OT) and arginine vasopressin (AVP), for the human OTR, V1a, V1b, and V2 receptors are summarized below. The data, presented as inhibitor constant (Ki) values, have been compiled from various sources. It is important to note that absolute Ki values can vary between studies due to different experimental conditions. Therefore, the relative affinities within a single study provide the most reliable comparison.
| Receptor | Ligand | Ki (nM) | Selectivity (Fold) |
| Oxytocin Receptor (OTR) | Oxytocin | 0.9 | ~22-fold vs. V1a |
| Arginine Vasopressin | ~7-36.1 | ||
| Vasopressin V1a Receptor | Arginine Vasopressin | ~1-5 | ~4-20-fold vs. OTR |
| Oxytocin | ~20-495 | ||
| Vasopressin V1b Receptor | Arginine Vasopressin | ~1-10 | ~3.5-fold vs. OTR |
| Oxytocin | ~35 | ||
| Vasopressin V2 Receptor | Arginine Vasopressin | ~1-5 | High |
| Oxytocin | >100 |
Key Observations:
-
Primary Affinity: Both oxytocin and vasopressin exhibit the highest affinity for their cognate receptors.[1]
-
Cross-Reactivity: Significant cross-reactivity exists, particularly between oxytocin and vasopressin at the OTR and V1a receptors. AVP can bind to the OTR with high affinity, and OT can bind to the V1a and V1b receptors, albeit with lower affinity than their primary ligands.[1][2]
-
V2 Receptor Selectivity: The V2 receptor shows high selectivity for vasopressin, with minimal cross-reactivity from oxytocin.[3]
Signaling Pathways
Oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon ligand binding.
Oxytocin Receptor (OTR) and Vasopressin V1a/V1b Receptors (Gq/11 Pathway)
The OTR, V1a, and V1b receptors primarily couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6]
Vasopressin V2 Receptor (Gs Pathway)
The V2 receptor primarily couples to Gs proteins.[3] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Complementary Role of Oxytocin and Vasopressin in Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Independent Validation of L-168049's Antagonist Effect at the Glucagon Receptor: A Comparative Guide
This guide provides an objective comparison of the glucagon receptor antagonist L-168049 with other relevant alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential biological and experimental pathways to offer a comprehensive overview of this compound's antagonist profile.
Quantitative Comparison of Glucagon Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other known glucagon receptor antagonists. It is important to note that the mode of antagonism can influence the interpretation of these values, with this compound acting as a non-competitive antagonist, while others, such as LY2409021 and BAY 27-9955, are reported to be competitive antagonists.[1][2][3]
| Compound | Target | Assay Type | Measured Value | Species | Reference |
| This compound | Human Glucagon Receptor | Radioligand Binding | IC50 = 3.7 nM | Human | |
| Human Glucagon Receptor | cAMP Synthesis Inhibition | IC50 = 41 nM | Human | ||
| Murine Glucagon Receptor | Radioligand Binding | IC50 = 63 nM | Mouse | ||
| Canine Glucagon Receptor | Radioligand Binding | IC50 = 60 nM | Canine | ||
| LY2409021 | Human Glucagon Receptor | Radioligand Binding | Ki = 6.66 nM | Human | |
| BAY 27-9955 | Human Glucagon Receptor | Radioligand Binding | IC50 = 110 nM | Human | [2] |
| MK-0893 | Human Glucagon Receptor | Radioligand Binding | IC50 = 6.6 nM | Human | [1][2] |
| Human Glucagon Receptor | cAMP Synthesis Inhibition | IC50 = 15.7 nM | Human | [1][2] |
Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or the maximal response of an agonist. Ki (inhibition constant) is a more direct measure of binding affinity. Direct comparison of IC50 values between competitive and non-competitive antagonists should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize the antagonist effect of this compound.
Radioligand Binding Assay (Competitive and Non-Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human glucagon receptor (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein).
-
Add a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) at a concentration near its Kd.
-
Add increasing concentrations of the test antagonist (e.g., this compound or alternatives).
-
For determination of non-specific binding, add a high concentration of unlabeled glucagon.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For competitive antagonists, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Glucagon-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by glucagon.
-
Cell Preparation:
-
Seed cells expressing the human glucagon receptor into a 96-well plate and allow them to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of glucagon (typically the EC80 concentration to elicit a robust cAMP response).
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the percentage of glucagon-stimulated cAMP production against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 for functional antagonism.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a radioligand binding assay to determine antagonist potency.
Caption: Workflow for a cAMP functional assay to assess antagonist efficacy.
References
Comparative Analysis of L-168049: A Guide for Glucagon Receptor Antagonists
This guide provides a comprehensive statistical and experimental comparison of L-168049, a non-peptidyl glucagon receptor (GCGR) antagonist, with other relevant compounds. It is designed for researchers, scientists, and drug development professionals investigating glucagon receptor signaling and its modulation for therapeutic purposes, particularly in the context of type 2 diabetes.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for this compound and alternative glucagon receptor antagonists, offering a clear comparison of their biochemical and functional potencies.
Table 1: Species-Specific Binding Affinity of this compound
| Species | Receptor | IC₅₀ (nM) |
| Human | Glucagon Receptor (hGR) | 3.7[1][2][3] |
| Murine | Glucagon Receptor | 63[1][2] |
| Canine | Glucagon Receptor | 60[1][2] |
| Rat | Glucagon Receptor | > 1000[1] |
| Guinea Pig | Glucagon Receptor | > 1000[1] |
| Rabbit | Glucagon Receptor | > 1000[1] |
Table 2: Functional Potency and Comparative Analysis of Glucagon Receptor Antagonists
| Compound | Target | Mechanism of Action | IC₅₀ (nM) for Human Receptor |
| This compound | Glucagon Receptor | Non-competitive Antagonist[1][2] | 3.7 (Binding)[1][2][3] 41 (cAMP Inhibition)[1][2] |
| BAY 27-9955 | Glucagon Receptor | Competitive Antagonist[4] | 110 (Binding)[4][5][6] 46 (cAMP Inhibition)[4] |
| LY2409021 (Adomeglivant) | Glucagon Receptor | Allosteric Antagonist[7] | 1.8[6] |
| MK-0893 | Glucagon Receptor | Small Molecule Antagonist | 15.7[6] |
| MK-3577 | Glucagon Receptor | Small Molecule Antagonist | 13.9[6] |
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key biological and experimental processes related to this compound.
Glucagon Receptor Signaling Pathway
Experimental Workflow: IC₅₀ Determination
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to L-168049 in Positive and Negative Control Experiments for Glucagon Receptor Antagonism
For researchers, scientists, and drug development professionals, establishing robust positive and negative controls is fundamental to validating experimental findings. This guide provides a comprehensive comparison of L-168049 as a negative control in glucagon receptor (GCGR) antagonism studies, alongside appropriate positive controls and alternative antagonists.
This compound is a potent, selective, and orally active non-competitive antagonist of the human glucagon receptor.[1][2][3][4][5] Its utility in research stems from its ability to specifically block the signaling cascade initiated by glucagon, making it an excellent negative control to confirm that an observed biological effect is indeed mediated by the glucagon receptor.
Mechanism of Action: Inhibiting the Glucagon Signaling Cascade
Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6][7][8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[6][7][8] PKA proceeds to phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in gluconeogenesis and glycogenolysis.[1][6][9]
This compound acts as a non-competitive antagonist, meaning it binds to a site on the glucagon receptor distinct from the glucagon binding site.[2][3][4][5] This binding event prevents the conformational change necessary for G protein activation, thereby inhibiting the downstream production of cAMP and subsequent signaling events.[2][3][4][5]
Performance Data: this compound in In Vitro Assays
The potency of this compound has been quantified in various in vitro systems. The following tables summarize its inhibitory concentrations (IC50) for receptor binding and functional inhibition of cAMP synthesis.
| This compound Receptor Binding Affinity | |
| Receptor Species | IC50 (nM) |
| Human | 3.7[2][3][4][5] |
| Murine | 63[2][3][4][5] |
| Canine | 60[2][3][4][5] |
| This compound Functional Inhibition of Glucagon-Stimulated cAMP Synthesis | |
| Cell System | IC50 (nM) |
| CHO cells expressing human GCGR | 41[2][3][4][5] |
Comparison with Alternatives
While this compound is a well-characterized small molecule antagonist, other molecules can be employed in similar experimental settings. A notable alternative is REMD 2.59, a human monoclonal antibody that also acts as a competitive antagonist of the glucagon receptor.
| Compound | Type | Mechanism of Action | Reported In Vivo Effects |
| This compound | Small Molecule | Non-competitive antagonist | Orally active, prevents increases in G6pc expression in mice.[2][5] |
| REMD 2.59 | Monoclonal Antibody | Competitive antagonist | Improves glycemic control, promotes L-cell proliferation in diabetic mice. |
Experimental Protocols
To effectively utilize this compound in positive and negative control experiments, standardized protocols are crucial. Below are detailed methodologies for two key in vitro functional assays.
Protocol 1: Glucagon-Stimulated cAMP Production Assay (HTRF)
This assay measures the inhibition of glucagon-induced cAMP production in cells expressing the glucagon receptor.
Materials:
-
CHO-K1 cells stably expressing the human glucagon receptor (hGCGR)
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Glucagon (Positive Control)
-
This compound (Negative Control/Test Compound)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well low-volume white microplates
Procedure:
-
Cell Preparation: Culture hGCGR-CHO-K1 cells to 80-90% confluency. The day before the assay, seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control, glucagon, in the assay buffer.
-
Positive Control Experiment:
-
Add a fixed concentration of assay buffer (vehicle) to the control wells.
-
Add increasing concentrations of glucagon to the appropriate wells to generate a dose-response curve.
-
-
Negative Control Experiment (this compound):
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at room temperature.
-
Add a fixed concentration of glucagon (typically the EC80 concentration determined from the positive control experiment) to stimulate cAMP production.
-
-
Assay Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing hGCGR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP)
-
[³⁵S]GTPγS
-
Glucagon (Positive Control)
-
This compound (Negative Control/Test Compound)
-
GTPγS (for non-specific binding determination)
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated)
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Membrane preparation (5-20 µg protein/well)
-
Test compounds (this compound or vehicle)
-
Agonist (glucagon or vehicle)
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Termination and Detection (SPA method):
-
Add a suspension of WGA-coated SPA beads to each well.
-
Incubate for at least 30 minutes at room temperature to allow the membranes to bind to the beads.
-
-
Data Acquisition: Count the plate in a microplate scintillation counter.
-
Data Analysis:
-
Positive Control: Glucagon stimulation should show a significant increase in [³⁵S]GTPγS binding compared to basal levels (vehicle).
-
Negative Control: this compound should inhibit the glucagon-stimulated increase in [³⁵S]GTPγS binding in a dose-dependent manner.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-168049 and Other Non-Peptidyl Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-168049's Performance with Alternative Glucagon Receptor Antagonists, Supported by Experimental Data.
This guide provides a comparative analysis of the research findings for this compound, a potent, non-competitive antagonist of the human glucagon receptor (hGR).[1] The objective of this document is to offer a clear comparison of this compound's performance against other notable non-peptidyl glucagon receptor antagonists, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced comprehension.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its alternatives. Data is compiled from various sources and presented for comparative purposes.
Table 1: In Vitro Binding Affinity of Non-Peptidyl Glucagon Receptor Antagonists
| Compound | Target Receptor | IC50 (nM) | Assay Type | Species | Notes |
| This compound | Glucagon Receptor | 3.7 ± 3.4[1] | Radioligand Binding | Human | Non-competitive antagonist.[1][2] |
| BAY 27-9955 | Glucagon Receptor | 110[3] | Radioligand Binding | Human | Competitive antagonist.[3] |
| MK-0893 | Glucagon Receptor | -11.03 (Glide score) | Molecular Docking | Human |
Note: Direct head-to-head comparative studies in the same experimental setup are limited. The data presented is compiled from different publications and should be interpreted with this in mind.
Table 2: In Vitro Functional Activity of Non-Peptidyl Glucagon Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | Kb (nM) | Mechanism | Cell Line |
| This compound | Glucagon-stimulated cAMP synthesis | 41 | 25[1][2] | Non-competitive | CHO cells expressing hGR[1][2] |
| BAY 27-9955 | Glucagon-stimulated cAMP generation | 46[3] | - | Competitive | Not specified |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on common practices for determining the binding affinity of a compound to the glucagon receptor.[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand to the glucagon receptor.
Materials:
-
Membrane preparation from cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).
-
Radiolabeled glucagon (e.g., 125I-glucagon).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of radiolabeled glucagon and varying concentrations of the test compound in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
cAMP Functional Assay
This protocol outlines a general method for assessing the functional antagonism of glucagon receptor signaling.[7][8][9][10]
Objective: To determine the ability of a test compound to inhibit glucagon-stimulated cyclic AMP (cAMP) production in cells expressing the glucagon receptor.
Materials:
-
Cells expressing the human glucagon receptor (e.g., CHO-hGCGR cells).
-
Glucagon.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of glucagon (typically at its EC80 concentration).
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of its maximal inhibition of the glucagon-induced cAMP response. For non-competitive antagonists, the change in the maximal response of the agonist can also be determined.
Mandatory Visualizations
Glucagon Receptor Signaling Pathway
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
References
- 1. Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Portico [access.portico.org]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-168049: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of L-168049, a potent and selective non-competitive antagonist of the human glucagon receptor. By providing clear, actionable information, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
While specific institutional and local regulations must always be consulted and followed, this guide outlines the fundamental principles and practices for the safe handling and disposal of research compounds like this compound.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Weight | 467.79 g/mol |
| Formula | C₂₄H₂₀BrClN₂O |
| Purity | ≥98% |
| CAS Number | 191034-25-0 |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| Physical Form | Solid |
| Storage | Store at room temperature |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal regulations.
Step 1: Waste Identification and Classification
All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous waste unless determined otherwise by your institution's EHS department.[2]
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves, bench paper, and weigh boats.
-
Liquid Waste: This category includes any solutions containing this compound, such as stock solutions prepared in DMSO or ethanol, and any experimental media containing the compound.
-
Sharps Waste: Needles, syringes, pipette tips, and any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3]
Step 2: Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2]
-
Solid Waste Container: Collect all solid waste contaminated with this compound in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Liquid Waste Container: Use a separate, compatible container for liquid waste containing this compound. The container should be clearly labeled "Hazardous Waste" and specify the contents, including the chemical name and the solvent used (e.g., "this compound in DMSO").
-
Sharps Container: All chemically contaminated sharps should be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[3]
General Storage Guidelines:
-
Keep all waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Do not mix different types of chemical waste unless explicitly permitted by your EHS department.
Step 3: Waste Collection and Disposal
-
Contact EHS: Once your waste containers are approaching full, or in accordance with your institution's scheduled pickups, contact your EHS department to arrange for collection.
-
Documentation: Ensure all required waste disposal forms are completed accurately and attached to the waste containers as per your institution's protocol.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
To minimize waste, it is recommended to prepare stock solutions in volumes appropriate for your experimental needs. The following is a standard protocol for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution: Mass (g) = 10 mmol/L * 0.001 L * 467.79 g/mol = 0.0046779 g = 4.68 mg
-
-
Weigh the this compound: Accurately weigh out the calculated mass of this compound solid in a fume hood, using appropriate PPE.
-
Dissolve in DMSO: Add the weighed this compound to the volumetric flask or vial. Add a portion of the final volume of DMSO and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.
-
Adjust to Final Volume: Add DMSO to reach the final desired volume and mix again to ensure a homogenous solution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability, as recommended for many research compounds.[4]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a non-competitive antagonist of the human glucagon receptor (hGR). This means it binds to a site on the receptor that is different from the glucagon binding site, thereby preventing the receptor from being activated by glucagon. The diagram below illustrates the inhibitory effect of this compound on the glucagon signaling pathway.
Caption: Inhibition of the glucagon signaling pathway by this compound.
References
Personal protective equipment for handling L-168049
This guide provides immediate, essential safety and logistical information for handling the glucagon receptor antagonist L-168049 in a research setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[1] The toxicological properties of this compound have not been fully investigated. An absence of a warning does not imply that no hazard exists; therefore, all handling should be performed with caution by qualified personnel.
Compound Identification and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Data |
| Chemical Name | 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine |
| Synonyms | GCGR Antagonist II, Glucagon Receptor Antagonist II |
| CAS Number | 191034-25-0 |
| Molecular Formula | C₂₄H₂₀BrClN₂O |
| Molecular Weight | 467.8 g/mol |
| Appearance | A solid |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin/Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required to protect skin. |
| Respiratory Protection | Not required for normal handling of small quantities. If dust is generated, use an approved particulate respirator. |
Operational Plan: Safe Handling & Storage
Adherence to the following procedural steps is critical for minimizing exposure and ensuring the integrity of the compound.
Engineering Controls
-
Ventilation: All work involving the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolving: To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Aliquoting: Dispense the solution into smaller, clearly labeled working aliquots to avoid repeated freeze-thaw cycles.
-
Post-Handling: After use, ensure all containers are tightly sealed. Clean the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage
-
Solid Compound: Store at room temperature.
-
Stock Solutions: For long-term stability, store stock solutions at -20°C for up to one month or -80°C for up to six months.
Disposal Plan
All chemical waste must be disposed of in accordance with institutional and local environmental regulations. Never dispose of this compound down the drain.
Waste Segregation
-
Solid Waste: Collect unused solid this compound and any materials contaminated with the solid (e.g., weigh paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
Empty Containers: The primary container must be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. After rinsing and air-drying, deface the label and dispose of the container as instructed by your institution's safety office.
Emergency Procedures: Spill Response
In the event of a spill, follow these procedural steps immediately.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure Area: Restrict access to the spill area.
-
Assess: Evaluate the extent of the spill and refer to the Safety Data Sheet. Do not attempt cleanup if you are not trained or equipped to do so.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain & Clean:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with an absorbent material (e.g., spill pads or vermiculite). Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
Visual Workflow Diagrams
The following diagrams illustrate the standard operating procedures for handling and spill response.
Caption: Standard Operating Procedure for handling this compound.
Caption: Emergency spill response workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
